GPD-1116
説明
特性
CAS番号 |
690690-72-3 |
|---|---|
分子式 |
C22H16N4O |
分子量 |
352.4 g/mol |
IUPAC名 |
3-benzyl-5-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C22H16N4O/c27-22-19-18(14-15-8-3-1-4-9-15)24-25-20(19)17-12-7-13-23-21(17)26(22)16-10-5-2-6-11-16/h1-13H,14H2,(H,24,25) |
InChIキー |
NOZMPLJNURLIAQ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
GPD-1116: A Technical Overview of a Novel Phosphodiesterase 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPD-1116 is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. By preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP), this compound exhibits significant anti-inflammatory properties. This document provides a detailed examination of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 3-benzyl-5-phenyl-1H-pyrazolo[4,3-c][1][2]naphthyridin-4(5H)-one, is a structurally distinct heterocyclic compound.[1][3] Its core structure consists of a pyrazolonaphthyridine scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H16N4O | [4] |
| Molecular Weight | 352.39 g/mol | [4] |
| Chemical Name | 3-benzyl-5-phenyl-1H-pyrazolo[4,3-c][1][2]naphthyridin-4(5H)-one | [1][3] |
| Stereochemistry | Achiral | [4] |
| Appearance | Not specified | |
| Solubility | Suspended in 0.5% sodium carboxymethyl cellulose (B213188) for in vivo studies | [1][3] |
Mechanism of Action
This compound functions as a potent inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation.[1][5] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[1]
Beyond its primary action on PDE4, this compound and its metabolite, GPD-1133, have also been shown to inhibit human PDE1.[6][7] This dual inhibition may contribute to its broader pharmacological profile.[6][7] Preclinical studies have demonstrated that this compound attenuates smoke-induced emphysema by inhibiting the activity of matrix metalloproteinase-12 (MMP-12) and protecting lung cells from apoptosis.[5]
Pharmacological Properties
In Vitro PDE Inhibitory Activity
This compound exhibits potent inhibitory activity against various subtypes of human PDE1 and PDE4.
Table 2: In Vitro Inhibitory Activity (IC50) of this compound against Human PDE Subtypes [6]
| PDE Subtype | IC50 (µM) |
| PDE1A3 | 0.032 |
| PDE1B | 0.79 |
| PDE1C | 0.032 |
| PDE4A4 | 0.10 |
| PDE4B2 | 0.50 |
| PDE4C2 | 0.10 |
| PDE4D3 | 0.050 |
In Vivo Efficacy in Animal Models
This compound has demonstrated efficacy in several animal models of inflammatory pulmonary diseases, with effective doses typically ranging from 0.3 to 2 mg/kg.[6][7]
Table 3: In Vivo Efficacy of this compound in a Rat Model of LPS-Induced Acute Lung Inflammation [6]
| Treatment | Dose (mg/kg) | Neutrophil Infiltration in BALF (ED50) |
| This compound | - | 0.18 mg/kg |
| Roflumilast | - | 0.70 mg/kg |
In a model of cigarette smoke-induced emphysema in senescence-accelerated mice (SAMP1), oral administration of this compound markedly attenuated the development of emphysema.[5] Specifically, this compound reduced the smoke-induced increase in mean linear intercept (MLI) and the destructive index (DI).[5] It also significantly decreased the activity of MMP-12 in bronchoalveolar lavage fluid (BALF).[5]
Table 4: Effect of this compound on Cigarette Smoke-Induced Emphysema in SAMP1 Mice [5]
| Parameter | Air-Exposed | Smoke-Exposed | Smoke-Exposed + this compound |
| Mean Linear Intercept (µm) | 52.9 ± 0.8 | 68.4 ± 4.2 | 57.0 ± 1.4 |
| Destructive Index (%) | 4.5 ± 1.3 | 16.0 ± 0.4 | 8.2 ± 0.6 |
| MMP-12 Activity (area/µg protein) | 4.1 ± 1.1 | 40.5 ± 16.2 | 5.3 ± 2.1 |
Experimental Protocols
In Vivo Model of Cigarette Smoke-Induced Emphysema
The following is a summary of the experimental protocol used to evaluate the efficacy of this compound in a murine model of cigarette smoke-induced emphysema.[1][5]
Materials:
-
Animals: Senescence-accelerated mouse P1 (SAMP1) strain.[1]
-
Test Compound: this compound suspended in 0.5% sodium carboxymethyl cellulose (CMC-Na) solution.[1][3]
Procedure:
-
Animal Acclimation: Mice are acclimated to the housing conditions before the start of the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Dosing: this compound is administered orally at a dose of 1 or 2 mg/kg, 30 minutes prior to cigarette smoke exposure. The control group receives the vehicle.[3]
-
Smoke Exposure: Mice are exposed to cigarette smoke for a specified duration (e.g., 8 weeks).[1] The control group is exposed to fresh air.
-
Endpoint Evaluation: Following the exposure period, various parameters are assessed, including:
-
Histopathological changes: Mean linear intercept (MLI) and destructive index (DI) are measured to quantify emphysema.[5]
-
Biochemical analysis: MMP-12 activity and Vascular Endothelial Growth Factor (VEGF) levels in bronchoalveolar lavage fluid (BALF) and lung tissue are determined.[5]
-
Apoptosis: The level of apoptosis in lung cells is evaluated.[5]
-
Safety and Tolerability
In preclinical studies, this compound has shown some class-specific side effects associated with PDE4 inhibitors, such as suppression of gastric emptying in rats and induction of emesis in dogs.[7] However, these effects appeared to be less potent compared to another PDE4 inhibitor, roflumilast.[7] this compound did not show suppression of rectal temperature in rats.[7] Early-phase clinical trials in healthy volunteers and asthmatic patients have indicated that the study drug is well-tolerated.[8]
Conclusion
This compound is a promising therapeutic agent for inflammatory pulmonary diseases. Its potent dual-inhibitory action on PDE4 and PDE1, coupled with a favorable preclinical efficacy and safety profile, warrants further investigation. The data presented in this guide highlight its potential as a novel treatment for conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[6][7][8] Further clinical development will be crucial to fully elucidate its therapeutic utility in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 [jstage.jst.go.jp]
- 7. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
The Role of GPD-1116 in cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of GPD-1116, a novel small molecule inhibitor, and its role in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of the second messenger cAMP. By inhibiting the degradation of cAMP, this compound effectively elevates its intracellular concentration, leading to a range of downstream cellular effects. Notably, this compound and its metabolite, GPD-1133, also exhibit inhibitory activity against phosphodiesterase 1 (PDE1). The chemical structure of this compound is 3-benzyl-5-phenyl-1H-pyrazolo[4, 3-c]naphthyridin-4(5H)-one. Due to its anti-inflammatory and bronchodilatory properties, this compound is under investigation as a potential therapeutic agent for inflammatory pulmonary conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Mechanism of Action: Modulation of the cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to adenosine monophosphate (AMP).
This compound exerts its effects by inhibiting PDE4, thereby preventing the breakdown of cAMP and amplifying the downstream signaling cascade. This leads to sustained PKA activation and enhanced phosphorylation of its target proteins, resulting in the observed anti-inflammatory effects.
Caption: Mechanism of this compound in the cAMP signaling pathway.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Parameter | Animal Model | Treatment | Result | Percentage Change/Value | Reference |
| Neutrophil Infiltration | Rat, LPS-induced lung injury | This compound | Inhibition of neutrophil infiltration | ED₅₀ = 0.18 mg/kg | |
| Roflumilast | Inhibition of neutrophil infiltration | ED₅₀ = 0.70 mg/kg | |||
| Mouse, LPS-induced lung injury | This compound (1 mg/kg) | Inhibition of neutrophil increase in BALF | 60% inhibition | ||
| MMP-9 Activity | Mouse, Cigarette smoke + LPS | This compound (0.5-2 mg/kg) | Attenuation of gelatinolytic activity in BALF | Dose-dependent effect | |
| Alveolar Enlargement | Mouse, Cigarette smoke + LPS | This compound (2 mg/kg) | Inhibition of alveolar enlargement | 54.0% inhibition | |
| Emphysema | Senescence-accelerated mouse, Cigarette smoke | This compound | Attenuation of emphysema (Mean Linear Intercept) | 57.0 ± 1.4 µm (vs. 68.4 ± 4.2 µm in control) | |
| This compound | Attenuation of emphysema (Destructive Index) | 8.2% ± 0.6% (vs. 16.0% ± 0.4% in control) | |||
| MMP-12 Activity | Senescence-accelerated mouse, Cigarette smoke | This compound | Decrease in MMP-12 activity in BALF | 5.3 ± 2.1 area/µg protein (vs. 40.5 ± 16.2 in control) | |
| Effective Dose Range | Various models (acute lung injury, COPD, asthma, pulmonary hypertension) | This compound | Therapeutic effect | 0.3–2 mg/kg |
Table 2: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment | Result | Value | Reference |
| cAMP Levels | RAW264.7 cells | This compound + Cigarette Smoke Extract (CSE) | Increase in intracellular cAMP | 9.77 ± 1.00 pg/mg protein (vs. 1.83 ± 0.47 with CSE alone) |
Table 3: Side Effect Profile of this compound Compared to Roflumilast
| Side Effect | Animal Model | This compound | Roflumilast | Reference |
| Suppression of Gastric Emptying | Rat | Observed | More potent | |
| Emesis | Dog | Observed | More potent | |
| Suppression of Rectal Temperature | Rat | Not observed | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Animal Model of LPS-Induced Acute Lung Injury
This
In Vitro Characterization of GPD-1116: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPD-1116 is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 1 (PDE1).[1] Phosphodiesterases are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two key second messengers. By inhibiting PDE4 and PDE1, this compound increases intracellular concentrations of cAMP and cGMP, which in turn modulates various downstream signaling pathways. This mechanism of action underlies the therapeutic potential of this compound in a range of inflammatory and pulmonary diseases.[1]
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity against various PDE subtypes, detailed experimental protocols for key assays, and a visualization of its mechanism of action.
Data Presentation: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound and its metabolite, GPD-1133, was evaluated against a panel of human recombinant phosphodiesterase enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity, are summarized in the table below.
| Enzyme Subtype | This compound IC50 (µM) | GPD-1133 IC50 (µM) |
| PDE1A3 | 0.032 | - |
| PDE1B | 0.79 | - |
| PDE1C | 0.032 | - |
| PDE4A4 | 0.10 | - |
| PDE4B2 | 0.50 | - |
| PDE4C2 | 0.10 | - |
| PDE4D3 | 0.050 | - |
Data sourced from a pharmacological profile study of this compound.[1] Note: IC50 values for GPD-1133 on specific subtypes were not detailed in the source material, though it was noted to be slightly more potent than this compound.[1]
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to characterize this compound. These protocols are representative of standard industry practices for evaluating PDE inhibitors.
Biochemical Phosphodiesterase (PDE) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific PDE isoform.
1. Materials and Reagents:
-
Human recombinant PDE enzymes (e.g., PDE1A, PDE1B, PDE1C, PDE4A, PDE4B, PDE4D)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA
-
Substrate: [3H]-cAMP or [3H]-cGMP (radiolabeled cyclic nucleotides)
-
Inhibitor: this compound dissolved in DMSO
-
Snake venom nucleotidase (from Crotalus atrox)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
Assay buffer
-
Diluted this compound or vehicle control (DMSO)
-
Human recombinant PDE enzyme
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the [3H]-cAMP or [3H]-cGMP substrate. The final substrate concentration should be at or below the Michaelis-Menten constant (Km) for the specific PDE isoform.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding snake venom nucleotidase. This enzyme will hydrolyze the product of the PDE reaction (5'-AMP or 5'-GMP) to adenosine or guanosine and inorganic phosphate.
-
Separation: The radiolabeled product is separated from the unreacted substrate using ion-exchange chromatography or by binding to a scintillant-impregnated matrix.
-
Detection: Add a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of hydrolyzed substrate.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell-Based Intracellular cAMP Measurement Assay
This assay measures the ability of a PDE inhibitor to increase intracellular cAMP levels in a cellular context, often in response to a stimulus.
1. Materials and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937 monocytes)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well cell culture plates
-
Plate reader compatible with the chosen assay kit
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a CO2 incubator.
-
Cell Stimulation: Stimulate the cells with an agent that induces cAMP production, such as forskolin (B1673556) or a specific receptor agonist. For inflammatory cells, co-stimulation with an inflammatory agent like LPS can be used.
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 1 hour) to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells according to the protocol provided with the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen assay kit and a compatible plate reader.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect on intracellular cAMP levels.
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound. By inhibiting PDE4 and PDE1, this compound prevents the breakdown of cAMP and cGMP, respectively. The resulting increase in these second messengers leads to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn mediate various cellular responses, including the reduction of inflammation.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific phosphodiesterase enzyme.
References
GPD-1116: An In-depth Technical Analysis of its Effects on Downstream Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPD-1116 is a novel phosphodiesterase (PDE) inhibitor with significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for inflammatory pulmonary diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Primarily targeting PDE4, and to a lesser extent PDE1, this compound modulates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to a cascade of downstream effects on various cellular targets involved in inflammation and tissue remodeling.[1][2] This technical guide provides a comprehensive overview of the known downstream cellular effects of this compound, supported by available preclinical data. It includes a summary of quantitative data, an outline of experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Introduction
This compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP.[3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates downstream signaling pathways that mediate anti-inflammatory responses.[3] Additionally, this compound and its metabolite, GPD-1133, have been shown to inhibit PDE1.[1][2] This dual inhibitory action may contribute to its excellent pharmacological profile.[1][2] Preclinical studies have demonstrated the efficacy of this compound in various animal models of lung disease, highlighting its potential as a therapeutic agent.[1][2] A Phase IIa clinical trial was planned to evaluate the effects of this compound on the late-phase asthmatic response to allergen challenges in asthmatic patients.[5]
Mechanism of Action: A Signaling Pathway Perspective
The primary mechanism of action of this compound involves the inhibition of PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various downstream targets, including transcription factors and other enzymes involved in the inflammatory response.
Figure 1: this compound Mechanism of Action.
Downstream Cellular Targets and Quantitative Effects
Preclinical studies have identified several key downstream cellular targets of this compound and quantified its effects in animal models.
Inhibition of Inflammatory Cell Infiltration
This compound has been shown to significantly inhibit the infiltration of neutrophils into the airways in a rat model of lipopolysaccharide (LPS)-induced acute lung injury.[2]
| Parameter | This compound | Roflumilast (B1684550) |
| ED50 for Neutrophil Infiltration Inhibition (mg/kg) | 0.18 | 0.70 |
| Table 1: Comparative Efficacy of this compound and Roflumilast on Neutrophil Infiltration.[2] |
Modulation of Matrix Metalloproteinases (MMPs)
In animal models of COPD, this compound has demonstrated potent inhibitory effects on the activity of matrix metalloproteinases, which are key enzymes in tissue remodeling and destruction.
| Treatment Group | MMP-9 Gelatinolytic Activity Attenuation |
| This compound (0.5-2 mg/kg) | Potent attenuation, more potent than roflumilast at 0.5 and 1 mg/kg. |
| Roflumilast (0.5-2 mg/kg) | Potent attenuation, similar to this compound at 2 mg/kg. |
| Table 2: Effect of this compound on MMP-9 Activity in BALF.[2] |
| Parameter | Air-exposed | Smoke-exposed | Smoke-exposed + this compound |
| MMP-12 Activity (area/µg protein) | 4.1 +/- 1.1 | 40.5 +/- 16.2 | 5.3 +/- 2.1 |
| Table 3: this compound Attenuates Smoke-Induced MMP-12 Activity in BALF.[3] |
Effects on Lung Structure and Apoptosis in a Model of Emphysema
In a senescence-accelerated mouse model of cigarette smoke-induced emphysema, this compound markedly attenuated the development of emphysema and reduced lung cell apoptosis.[3]
| Parameter | Air-exposed | Smoke-exposed | Smoke-exposed + this compound |
| Mean Linear Intercepts (MLI, µm) | 52.9 +/- 0.8 | 68.4 +/- 4.2 | 57.0 +/- 1.4 |
| Destructive Index (DI, %) | 4.5 +/- 1.3 | 16.0 +/- 0.4 | 8.2 +/- 0.6 |
| Table 4: this compound Effects on Lung Histology in a Mouse Model of Emphysema.[3] |
Effect on Vascular Endothelial Growth Factor (VEGF)
While this compound showed protective effects against emphysema, it did not significantly restore the cigarette smoke-induced decrease in Vascular Endothelial Growth Factor (VEGF) content in lung tissues and bronchoalveolar lavage fluid (BALF).[3][6]
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not fully available in the public domain. However, based on the provided abstracts, a general overview of the methodologies can be constructed.
Figure 2: Generalized Experimental Workflow.
Key Methodologies Employed (Based on Abstracts):
-
Animal Models: Senescence-accelerated P1 mice for cigarette smoke-induced emphysema and rats for LPS-induced acute lung injury were utilized.[1][3]
-
Drug Administration: this compound was administered orally.[3]
-
Sample Collection: Bronchoalveolar lavage fluid (BALF) and lung tissues were collected for analysis.[3]
-
Cellular Analysis: Infiltration of inflammatory cells, such as neutrophils, was quantified.[2]
-
Enzyme Activity Assays: Gelatin zymography was likely used to assess MMP-9 activity, while specific activity assays were used for MMP-12.[2][3]
-
Histological Analysis: Lung tissue sections were analyzed to determine the mean linear intercepts (MLI) and destructive index (DI) as measures of emphysema.[3]
-
Apoptosis Detection: The extent of apoptosis in lung cells was evaluated.[3]
-
Protein Quantification: The concentration of proteins such as VEGF in BALF and lung tissue was measured, likely using ELISA.[3]
Summary and Future Directions
This compound is a promising PDE4 inhibitor with demonstrated efficacy in preclinical models of inflammatory lung diseases. Its ability to reduce inflammatory cell infiltration, inhibit MMP activity, and protect against lung tissue destruction highlights its therapeutic potential. The downstream effects appear to be primarily mediated through the elevation of intracellular cAMP.
Further research is warranted to fully elucidate the detailed molecular mechanisms and to explore the contribution of PDE1 inhibition to its pharmacological profile. The planned Phase IIa clinical trial in asthmatic patients will provide crucial insights into its efficacy and safety in humans, and potentially shed more light on its downstream cellular targets in a clinical setting.[5] The development of more detailed, publicly available documentation of experimental protocols would be beneficial for the scientific community to fully evaluate and build upon these findings.
References
- 1. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 [jstage.jst.go.jp]
- 3. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. journals.physiology.org [journals.physiology.org]
GPD-1116 and its Metabolites: A Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GPD-1116 is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4) that has demonstrated significant anti-inflammatory and bronchodilatory effects in preclinical models. This document provides a comprehensive overview of the pharmacological profile of this compound and its primary active metabolite, GPD-1133. It includes available data on their enzymatic and cellular activity, in vivo efficacy in disease models, and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for inflammatory pulmonary diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Introduction
This compound is a phosphodiesterase 4 (PDE4) inhibitor developed by ASKA Pharmaceutical Co., Ltd.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) in immune and inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a dampening of the inflammatory response. Notably, this compound and its metabolite also exhibit inhibitory activity against phosphodiesterase 1 (PDE1), which may contribute to its overall pharmacological profile.[1][2]
This compound has been investigated for its therapeutic potential in inflammatory pulmonary diseases and has undergone Phase IIa clinical trials in patients with asthma.[3] This document summarizes the currently available public data on the pharmacological properties of this compound and its metabolite, GPD-1133.
In Vitro Pharmacology
Enzymatic Inhibition Profile
This compound and its main metabolite, GPD-1133, are potent inhibitors of human PDE4 and PDE1 isozymes. GPD-1133 is a monohydroxylated metabolite of this compound.[1] The inhibitory activity of both compounds against a panel of recombinant human PDE subtypes is summarized in the table below.
| Enzyme Subtype | This compound IC50 (µM) | GPD-1133 IC50 (µM) |
| PDE1A3 | 0.032 | 0.025 |
| PDE1B | 0.79 | 0.25 |
| PDE1C | 0.032 | 0.025 |
| PDE4A4 | 0.050 | 0.040 |
| PDE4B2 | 0.25 | 0.20 |
| PDE4C2 | 0.10 | 0.063 |
| PDE4D3 | 0.063 | 0.050 |
Data sourced from a 2016 study characterizing the pharmacological profile of this compound.[1]
Both this compound and GPD-1133 demonstrated broad-spectrum inhibition of PDE1 and PDE4 subtypes, with GPD-1133 being slightly more potent.[1] Neither compound showed significant inhibition of PDE7, PDE8, PDE9, or PDE11, though slight inhibition of PDE10 was observed.[1]
In Vivo Pharmacology
Animal Models of Inflammatory Pulmonary Diseases
This compound has shown efficacy in various animal models of inflammatory lung diseases, with effective oral doses typically ranging from 0.3 to 2 mg/kg.[1][2]
-
Acute Lung Injury: In a lipopolysaccharide (LPS)-induced acute lung inflammation model in rats, this compound dose-dependently inhibited the infiltration of neutrophils into the airways, with an ED50 value of 0.18 mg/kg. This was more potent than the comparator PDE4 inhibitor, roflumilast (B1684550) (ED50 = 0.70 mg/kg).[1]
-
Chronic Obstructive Pulmonary Disease (COPD): In a model of cigarette smoke-induced emphysema in senescence-accelerated mice, oral administration of this compound was found to attenuate the development of emphysema.[4] This effect was associated with the inhibition of smoke-induced increases in matrix metalloproteinase-12 (MMP-12) activity and the protection of lung cells from apoptosis.[4]
-
Asthma: The bronchodilatory and anti-inflammatory effects of this compound suggest its potential in asthma treatment.[3]
-
Pulmonary Hypertension: this compound has also been reported to be effective in animal models of pulmonary hypertension.[1][2]
Side Effect Profile
A common dose-limiting side effect of PDE4 inhibitors is emesis. In preclinical studies, this compound induced emesis in dogs and suppressed gastric emptying in rats.[1][2] However, it did not cause a suppression of rectal temperature in rats, a side effect observed with some other PDE4 inhibitors.[1][2] The side effect profile of this compound appeared to be less potent than that of roflumilast in these preclinical models.[1][2]
Mechanism of Action
The primary mechanism of action of this compound and its metabolite GPD-1133 is the inhibition of PDE4, leading to an increase in intracellular levels of cAMP.
By preventing the degradation of cAMP to 5'-AMP, this compound enhances cAMP-mediated signaling pathways. This ultimately results in the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle, contributing to its anti-inflammatory and bronchodilatory effects. The concurrent inhibition of PDE1 may also play a role in its overall pharmacological activity.[1]
Pharmacokinetics and Metabolism
Detailed quantitative pharmacokinetic data for this compound and its metabolites, such as Cmax, Tmax, half-life, and bioavailability, are not publicly available at the time of this writing.
The primary identified metabolite of this compound in rats, guinea pigs, and humans is GPD-1133, a monohydroxylated form of the parent compound.[1] Further details on the metabolic pathways and the enzymes involved in the biotransformation of this compound have not been disclosed in the available literature.
Clinical Development
This compound has been evaluated in a Phase IIa clinical trial to assess its effects on the late-phase asthmatic response to allergen challenges in patients with asthma.[3] The study was sponsored by ASKA Pharmaceutical Co., Ltd. and was designed to evaluate the effects of repeated doses of the drug.[3] Prior to this, two studies in healthy volunteers had been conducted, where the drug was found to be well-tolerated.[3] The detailed results of these clinical trials, including pharmacokinetic and pharmacodynamic data, have not been made publicly available.
Experimental Protocols
Detailed, step-by-step experimental protocols for the in vitro and in vivo studies cited are not fully available in the public domain. However, the following provides an overview of the methodologies based on the published literature.
In Vitro PDE Inhibition Assay Workflow
In Vivo Animal Studies
For in vivo experiments, this compound was typically suspended in 0.5% sodium carboxymethylcellulose for oral administration.[1] Animal models included rats, guinea pigs, and dogs for various efficacy and safety assessments.[1]
Conclusion
This compound is a potent, dual PDE1 and PDE4 inhibitor with demonstrated anti-inflammatory and bronchodilatory properties in preclinical models. Its efficacy in animal models of COPD and other inflammatory lung diseases, coupled with a potentially favorable side-effect profile compared to other PDE4 inhibitors, suggests it could be a promising therapeutic candidate. However, a comprehensive evaluation of its potential is limited by the lack of publicly available clinical trial data, particularly concerning its pharmacokinetic and metabolic profile in humans. Further disclosure of this information will be crucial for a complete understanding of the therapeutic window and clinical utility of this compound.
References
- 1. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GPD-1116: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPD-1116 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor, with additional inhibitory activity against PDE1. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This mechanism of action makes this compound a promising therapeutic candidate for inflammatory pulmonary diseases, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and acute lung injury. Preclinical studies in various animal models have demonstrated its anti-inflammatory efficacy.
These application notes provide detailed protocols for utilizing this compound in established in vivo mouse models of pulmonary inflammation.
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, leading to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and regulates the function of numerous downstream targets involved in the inflammatory response. The ultimate outcome is a reduction in the production and release of pro-inflammatory cytokines and chemokines, suppression of inflammatory cell recruitment and activation, and promotion of airway smooth muscle relaxation.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various animal models of pulmonary disease.
Table 1: Efficacy of this compound in a Mouse Model of Cigarette Smoke-Induced Emphysema
| Parameter | Control (Air) | Smoke-Exposed | Smoke + this compound (2 mg/kg) |
| Mean Linear Intercept (MLI, µm) | 52.9 ± 0.8 | 68.4 ± 4.2 | 57.0 ± 1.4 |
| Destructive Index (DI, %) | 4.5 ± 1.3 | 16.0 ± 0.4 | 8.2 ± 0.6 |
| MMP-12 Activity (area/µg protein) | 4.1 ± 1.1 | 40.5 ± 16.2 | 5.3 ± 2.1 |
Table 2: Effect of this compound on LPS-Induced Neutrophil Infiltration in Rat Airways
| Treatment | Neutrophil Count (x10⁵ cells/rat) |
| Negative Control | ~0 |
| LPS Control | 70 |
| This compound (0.18 mg/kg) | ~35 (ED₅₀) |
| Roflumilast (0.70 mg/kg) | ~35 (ED₅₀) |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to evaluate the acute anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC)-Na)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
8-12 week old C57BL/6 mice
Procedure:
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 0.1 to 2 mg/kg).
-
Administer this compound or vehicle to mice via oral gavage 30-60 minutes prior
-
Application Notes and Protocols for GPD-1116 in Rat Models of COPD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of GPD-1116, a phosphodiesterase 4 (PDE4) inhibitor, in rat models of Chronic Obstructive Pulmonary Disease (COPD). The following sections outline the mechanism of action, dosing recommendations, and experimental procedures for evaluating the efficacy of this compound in preclinical studies.
Mechanism of Action of this compound in COPD
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD. PDE4 specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels in various inflammatory and structural cells in the lungs.[1][2][3] This elevation in cAMP leads to a downstream signaling cascade that ultimately results in the relaxation of airway smooth muscle and the suppression of inflammatory responses, including the inhibition of cytokine and chemokine release from inflammatory cells.[2][3][4]
Dosing and Administration of this compound in Rats
Dose Range: The effective dose of this compound in various animal models of inflammatory pulmonary diseases, including COPD, has been estimated to be between 0.3 and 2 mg/kg .[5][6]
Administration Route: Oral administration is the recommended route for this compound in rat COPD studies.[6]
Table 1: this compound Dosing and Administration Summary
| Parameter | Recommendation |
| Drug | This compound |
| Animal Model | Rat (e.g., Sprague-Dawley, Wistar) |
| Indication | Chronic Obstructive Pulmonary Disease (COPD) |
| Effective Dose Range | 0.3 - 2 mg/kg |
| Route of Administration | Oral (gavage) |
| Vehicle | 0.5% w/v Carboxymethyl Cellulose (B213188) (CMC) in sterile water |
| Dosing Volume | 5 - 10 mL/kg |
| Frequency | Once daily |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), sodium salt
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate glassware (beakers, graduated cylinders)
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Weigh the required amount of CMC. For example, to prepare 100 mL of vehicle, weigh 0.5 g of CMC.
-
In a beaker, slowly add the CMC to the desired volume of sterile water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and homogenous. This may take some time.
-
-
Prepare the this compound suspension:
-
Calculate the total amount of this compound needed based on the number of rats, their average body weight, the desired dose, and the dosing volume.
-
Example Calculation:
-
Number of rats = 10
-
Average body weight = 250 g (0.25 kg)
-
Dose = 1 mg/kg
-
Dosing volume = 5 mL/kg
-
Total dose = 10 rats * 0.25 kg/rat * 1 mg/kg = 2.5 mg this compound
-
Total volume of suspension needed = 10 rats * 0.25 kg/rat * 5 mL/kg = 12.5 mL. Prepare a slight excess (e.g., 15 mL).
-
Concentration of suspension = 2.5 mg / 12.5 mL = 0.2 mg/mL
-
-
Weigh the calculated amount of this compound powder.
-
In a separate container, add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration.
-
Protocol 2: Induction of COPD in Rats via Cigarette Smoke Exposure
This protocol describes a whole-body exposure method. Ensure all procedures are carried out in a well-ventilated area and comply with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Standard research cigarettes (e.g., 3R4F)
-
Whole-body exposure chamber
-
Smoke generator
-
Air pump and flow meters
Procedure:
-
Acclimatization: Acclimate the rats to the exposure chambers for a few days before starting the cigarette smoke exposure.
-
Exposure Schedule:
-
For the first week, expose the rats to a lower dose of cigarette smoke (e.g., 2 cigarettes per day) to allow for adaptation.[5]
-
From the second week onwards, increase the exposure to 6 cigarettes per day.[5]
-
The exposure should be conducted 6 days a week for a period of 8 to 24 weeks to induce stable COPD-like features.[5]
-
-
Exposure Protocol:
-
Divide the daily cigarette exposure into two sessions (e.g., 3 cigarettes in the morning and 3 in the afternoon).
-
For each cigarette, expose the animals for approximately 15 minutes, followed by a 5-minute smoke-free interval.[5]
-
Use a smoke generator to deliver a consistent concentration of cigarette smoke into the exposure chamber.
-
Protocol 3: Administration of this compound by Oral Gavage
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Weigh the rat: Record the body weight to calculate the precise volume of the this compound suspension to be administered.
-
Calculate the dosing volume: Dosing volume (mL) = Body weight (kg) x Dose volume (mL/kg).
-
Prepare the syringe: Draw the calculated volume of the homogenous this compound suspension into the syringe.
-
Restrain the rat: Gently but firmly restrain the rat to prevent movement and injury.
-
Administer the dose:
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the suspension slowly and steadily.
-
Withdraw the gavage needle gently.
-
-
Monitor the animal: Observe the rat for a short period after dosing to ensure there are no signs of distress.
References
- 1. Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Establishment and Evaluation of a Rat Model of Sidestream Cigarette Smoke-Induced Chronic Obstructive Pulmonary Disease [frontiersin.org]
- 6. Establishment and Evaluation of a Rat Model of Sidestream Cigarette Smoke-Induced Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPD-1116 in Cigarette Smoke-Induced Emphysema Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GPD-1116, a phosphodiesterase 4 (PDE4) inhibitor, in preclinical models of cigarette smoke-induced emphysema. The protocols and data presented are based on published studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
Chronic Obstructive Pulmonary Disease (COPD), with emphysema as a major component, is a progressive lung disease primarily caused by cigarette smoking.[1][2] The pathology is characterized by chronic inflammation, airspace enlargement, and destruction of the alveolar walls.[3][4] this compound is a novel PDE4 inhibitor that has demonstrated significant therapeutic potential in attenuating the development of cigarette smoke-induced emphysema in animal models.[1][5][6] As a PDE4 inhibitor, this compound increases intracellular levels of cyclic AMP (cAMP), a second messenger known to have inhibitory effects on various inflammatory cells.[1][5] This document outlines the experimental protocols, summarizes key quantitative data, and illustrates the proposed mechanism of action of this compound.
Mechanism of Action
This compound exerts its protective effects in cigarette smoke-induced emphysema primarily through the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP) in inflammatory cells. Elevated cAMP levels, in turn, suppress inflammatory responses, including the reduction of Matrix Metalloproteinase-12 (MMP-12) activity and the inhibition of apoptosis in lung cells.[1][5] However, studies have shown that this compound does not significantly restore the cigarette smoke-induced decrease in Vascular Endothelial Growth Factor (VEGF) content in the lungs.[1][5]
Quantitative Data Summary
The following tables summarize the key findings from a study utilizing a senescence-accelerated mouse (SAM) P1 strain model of cigarette smoke-induced emphysema.[1][5]
Table 1: Effects of this compound on Lung Morphometry
| Group | Mean Linear Intercept (MLI, μm) | Destructive Index (DI, %) |
| Air Exposure | 52.9 ± 0.8 | 4.5 ± 1.3 |
| Smoke Exposure | 68.4 ± 4.2 | 16.0 ± 0.4 |
| Smoke + this compound | 57.0 ± 1.4 | 8.2 ± 0.6 |
Data are presented as mean ± SE.[1][5]
Table 2: Effects of this compound on MMP-12 Activity in BALF
| Group | MMP-12 Activity (area/μg protein) |
| Air Exposure | 4.1 ± 1.1 |
| Smoke Exposure | 40.5 ± 16.2 |
| Smoke + this compound | 5.3 ± 2.1 |
Data are presented as mean ± SE.[1][5]
Table 3: Effects of this compound on Inflammatory Markers in an LPS-Induced Acute Lung Injury Model
| Group | Neutrophils in BALF (x10³ cells/animal) | TNF-α in BALF (pg/mg protein) |
| Saline | 1.0 ± 0.8 | 0.0 ± 0.0 |
| LPS | 263.8 ± 39.9 | 7371 ± 1075 |
| LPS + this compound (1 mg/kg) | 105.6 ± 20.6 | 5520 ± 1133 |
Data are presented as mean ± SE.[1]
Experimental Protocols
Animal Model and Cigarette Smoke Exposure
A commonly used model is the senescence-accelerated mouse (SAM) P1 strain, which is susceptible to the development of emphysema.[1][5]
-
Animals: Male SAMP1/Ka strain mice, 12-14 weeks old.
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
Grouping:
-
Group A: Control (exposed to fresh air)
-
Group B: Cigarette smoke exposure
-
Group C: Cigarette smoke exposure with concurrent this compound administration
-
-
Cigarette Smoke Exposure:
-
Expose mice to cigarette smoke from commercially available cigarettes.
-
The exposure can be carried out in a whole-body exposure chamber.
-
As a control, the fresh air group should be subjected to the same experimental procedure with air instead of smoke.
-
This compound Administration
-
Formulation: Suspend this compound (3-benzyl-5-phenyl-1H-pyrazolo[4,3-c][5][7]naphthyridin-4(5H)-one) in a 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) solution.[3]
-
Dosage: Administer this compound orally at a dose of 1 or 2 mg/kg.[3] Effective doses in various animal models have been estimated to be between 0.3-2 mg/kg.[6]
-
Administration Schedule: Administer the this compound solution orally 30 minutes prior to cigarette smoke exposure.[3]
Outcome Measures
-
Lung Morphometry:
-
At the end of the 8-week exposure period, euthanize the mice and perfuse the lungs.
-
Inflate and fix the lungs with an appropriate fixative (e.g., 10% formalin).
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Calculate the Mean Linear Intercept (MLI) and the Destructive Index (DI) to quantify the extent of emphysema.[1][5]
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Apoptosis Assay:
-
VEGF Measurement:
Conclusion
This compound has demonstrated efficacy in attenuating the development of cigarette smoke-induced emphysema in a preclinical model. Its mechanism of action, centered on the inhibition of PDE4 and subsequent suppression of inflammation and apoptosis, makes it a promising therapeutic candidate for COPD. The protocols and data presented herein provide a valuable resource for researchers investigating the therapeutic potential of this compound and other PDE4 inhibitors in the context of chronic lung disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental progressive emphysema in BALB/cJ mice as a model for chronic alveolar destruction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Existence of multiple organ aging in animal model of emphysema induced by cigarette smoke extract [tobaccoinduceddiseases.org]
Application Notes and Protocols for GPD-1116 in Preclinical Asthma Models
These application notes provide a summary of the available preclinical data and representative protocols for evaluating the efficacy of the dual phosphodiesterase (PDE) 1 and 4 inhibitor, GPD-1116, in animal models of asthma. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a phosphodiesterase (PDE) inhibitor with primary activity against PDE4 and secondary activity against PDE1.[1] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation and smooth muscle relaxation. This mechanism suggests therapeutic potential for inflammatory airway diseases like asthma, where this compound is expected to exert both anti-inflammatory and bronchodilatory effects.[2] Preclinical studies have indicated its effectiveness in various inflammatory lung disease models, including asthma, with an estimated effective oral dose range of 0.3-2 mg/kg.[1]
Mechanism of Action: Signaling Pathway
The primary mechanism of action for this compound in the context of asthma is the inhibition of PDE4. This enzyme is highly expressed in inflammatory cells, such as eosinophils, neutrophils, and lymphocytes, as well as in airway smooth muscle cells. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within these cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the suppression of pro-inflammatory cytokine release and relaxation of airway smooth muscle. The concurrent inhibition of PDE1 may also contribute to its overall pharmacological profile.[1]
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory and bronchodilatory effects.
Efficacy Data in a Preclinical Model of Lung Inflammation
While specific data from a dedicated asthma model is not publicly available, a study on a cigarette smoke-induced emphysema model in senescence-accelerated mice (SAMP1) provides insights into the anti-inflammatory effects of this compound. Oral administration of this compound was shown to significantly attenuate key markers of lung damage and inflammation.
| Parameter | Control (Air) | Smoke-Exposed | Smoke + this compound |
| Lung Morphology | |||
| Mean Linear Intercept (MLI, µm) | 52.9 ± 0.8 | 68.4 ± 4.2 | 57.0 ± 1.4 |
| Destructive Index (DI, %) | 4.5 ± 1.3 | 16.0 ± 0.4 | 8.2 ± 0.6 |
| Inflammatory Markers | |||
| MMP-12 Activity (area/µg protein) | 4.1 ± 1.1 | 40.5 ± 16.2 | 5.3 ± 2.1 |
| Cellular Processes | |||
| Apoptosis of Lung Cells | - | Increased | Reduced |
| Data adapted from Mori et al., Am J Physiol Lung Cell Mol Physiol, 2008.[3] |
Experimental Protocols
The following are representative protocols for evaluating this compound in a preclinical asthma model. These are based on standard methodologies and should be adapted based on specific research objectives.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to screen for potential anti-asthmatic compounds.
1. Animals:
-
Species: BALB/c mice (female, 6-8 weeks old)
2. Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
3. Experimental Workflow:
Caption: Experimental workflow for an OVA-induced allergic asthma model in mice.
4. Detailed Protocol:
-
Sensitization (Days 0 and 14): Sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.
-
Treatment (Days 21-23): Administer this compound orally (p.o.) at doses ranging from 0.3 to 2 mg/kg. The vehicle control group should receive the vehicle alone.
-
Challenge (Days 21-23): One hour after this compound or vehicle administration, expose mice to an aerosol of 1% OVA in PBS for 30 minutes.
-
Assessment of Airway Hyperresponsiveness (AHR) (Day 24): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine (B1211447) using whole-body plethysmography or an invasive method.
-
Sample Collection (Day 25):
-
Collect bronchoalveolar lavage fluid (BALF) to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
Perfuse the lungs and collect tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Safety and Toxicology
Preclinical safety studies have indicated that this compound exhibits some of the known class effects of PDE4 inhibitors. These include the suppression of gastric emptying in rats and induction of emesis in dogs. However, these side effects appeared to be less potent with this compound compared to the established PDE4 inhibitor, roflumilast.[1] Further detailed toxicology studies are necessary to fully characterize the safety profile of this compound.
Conclusion
This compound, a dual PDE1/PDE4 inhibitor, shows promise as a therapeutic agent for asthma due to its anti-inflammatory and potential bronchodilatory properties. The available preclinical data from a related model of lung inflammation demonstrates its ability to attenuate key pathological features. The provided protocols offer a framework for further investigation into the efficacy of this compound in established preclinical models of asthma. Future studies should focus on generating specific dose-response data in asthma models, further elucidating the contribution of PDE1 inhibition, and expanding on the safety profile.
References
- 1. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPD-1116 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPD-1116 is a potent and orally active inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 1 (PDE1).[1][2] By inhibiting these enzymes, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation.[1][3] This mechanism of action makes this compound a promising candidate for the treatment of inflammatory diseases, particularly those affecting the pulmonary system such as chronic obstructive pulmonary disease (COPD) and asthma.[1][3] These application notes provide detailed protocols for the preparation and use of this compound in various in vitro experimental settings to facilitate further research into its therapeutic potential.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 3-benzyl-5-phenyl-1H-pyrazolo[4,3-c][1][4]naphthyridin-4(5H)-one | [5] |
| Molecular Formula | C22H16N4O | [5] |
| Molecular Weight | 352.40 g/mol | [5] |
| In Vitro Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [5] |
Storage of this compound Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter durations (up to 2 years), protected from light and moisture.
Storage of this compound Stock Solution: For in vitro experiments, this compound should be dissolved in high-quality, anhydrous DMSO.[5] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO stock solutions are generally stable for up to 3 months at -20°C. For longer-term storage, -80°C is recommended.
In Vitro Inhibitory Activity
This compound has been shown to inhibit various subtypes of human PDE1 and PDE4. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | IC50 (µM) |
| PDE1A3 | 0.032 |
| PDE1B | 0.79 |
| PDE1C | 0.032 |
| PDE4A4 | 0.040 |
| PDE4B2 | 0.20 |
| PDE4C2 | 0.063 |
| PDE4D3 | 0.050 |
Data sourced from Nose et al. (2016).
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, high-quality, low-retention polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 3.52 mg of this compound (MW: 352.40 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: When diluting the DMSO stock solution into aqueous buffers for experiments, it is crucial to do so in a stepwise manner to avoid precipitation. The final concentration of DMSO in cell-based assays should be kept low (ideally ≤ 0.1%) to minimize solvent-induced artifacts. Always include a vehicle control (DMSO at the same final concentration) in your experiments.
In Vitro Phosphodiesterase (PDE) Enzyme Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified PDE enzymes.
Materials:
-
Purified recombinant human PDE1 and PDE4 enzymes
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cAMP (substrate)
-
A detection system (e.g., radiometric assay, fluorescence polarization, or a commercially available kit like PDE-Glo™)
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the this compound dilutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the purified PDE enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at the appropriate temperature (e.g., 30°C or 37°C).
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Allow the reaction to proceed for a defined period, ensuring that the substrate consumption is within the linear range of the assay.
-
Terminate the reaction according to the detection system's protocol.
-
Measure the remaining cAMP or the product of the reaction (AMP) using your chosen detection method.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Anti-Inflammatory Activity in RAW 264.7 Macrophages
This protocol describes how to evaluate the anti-inflammatory effects of this compound in a murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for measuring inflammatory mediators (e.g., ELISA kits for TNF-α and IL-6, Griess reagent for nitric oxide, or a cAMP assay kit)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well or 24-well plate at a density that will result in 80-90% confluency at the time of the experiment (e.g., 1-2 x 10^5 cells/well for a 96-well plate). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Pre-treatment with this compound: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate the cells for 1-2 hours. Based on the IC50 values, a starting concentration range of 0.1 to 10 µM is recommended, but this should be optimized for your specific experimental setup.
-
LPS Stimulation: After the pre-incubation period, add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for an appropriate duration depending on the endpoint being measured. For cytokine production (TNF-α, IL-6), an incubation time of 18-24 hours is common. For intracellular cAMP measurement, a much shorter incubation time (e.g., 15-30 minutes) is typically used.
-
Sample Collection and Analysis:
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatants can be measured using the Griess reagent.
-
Intracellular cAMP Measurement: To measure intracellular cAMP, lyse the cells at the end of the incubation period and use a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis: Normalize the data to the vehicle-treated, LPS-stimulated control and determine the dose-dependent effect of this compound on the production of inflammatory mediators or the level of intracellular cAMP.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PDE4/1, increasing cAMP and reducing inflammation.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for assessing this compound's anti-inflammatory effects.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 [jstage.jst.go.jp]
Application Notes and Protocols: Measuring MMP-12 Activity Following GPD-1116 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). Its ability to degrade extracellular matrix components, particularly elastin, contributes to tissue remodeling and destruction. GPD-1116, a phosphodiesterase 4 (PDE4) inhibitor, has demonstrated anti-inflammatory properties and has been shown to attenuate emphysema in preclinical models by reducing MMP-12 activity.[1][2] This document provides detailed protocols for measuring MMP-12 activity in biological samples following treatment with this compound, along with data presentation and visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on MMP-12 activity.
Table 1: In Vivo Effect of this compound on MMP-12 Activity in a Mouse Model of Smoke-Induced Emphysema
| Treatment Group | MMP-12 Activity (area/µg protein) | Standard Error of the Mean (SEM) |
| Air (Control) | 4.1 | ± 1.1 |
| Cigarette Smoke | 40.5 | ± 16.2 |
| Cigarette Smoke + this compound | 5.3 | ± 2.1 |
Data adapted from a study on senescence-accelerated mice exposed to cigarette smoke for 8 weeks.[1]
Signaling Pathways and Experimental Workflow
MMP-12 Signaling Pathway
The expression and activity of MMP-12 are regulated by a complex signaling network. Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of MMP-12.[3] Their signaling cascades often involve the activation of mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38, as well as the PI3K/Akt pathway. These upstream signals converge on transcription factors, notably Activator Protein-1 (AP-1), which then drives the transcription of the MMP-12 gene.[3] Once expressed, the inactive pro-MMP-12 is secreted and requires proteolytic cleavage to become active. The active MMP-12 can then degrade various extracellular matrix proteins. Transforming Growth Factor-beta (TGF-β) has been identified as a downstream effector regulated by MMP-12.[4][5]
Caption: A diagram of the MMP-12 signaling pathway.
Experimental Workflow for Measuring MMP-12 Activity
This workflow outlines the key steps from sample collection to data analysis for assessing the impact of this compound on MMP-12 activity.
Caption: Workflow for measuring MMP-12 activity post-GPD-1116.
Experimental Protocols
Fluorometric MMP-12 Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring MMP-12 activity in various biological samples.
Materials:
-
Recombinant human MMP-12 (for standard curve)
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of 328/420 nm
Procedure:
-
Sample Preparation:
-
Collect biological samples (e.g., bronchoalveolar lavage fluid (BALF), cell culture supernatant, tissue homogenates).
-
Centrifuge samples to remove debris.
-
Determine the total protein concentration of each sample using a standard method (e.g., BCA assay) for normalization of MMP-12 activity.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of recombinant human MMP-12 in assay buffer to generate a standard curve.
-
-
Assay Reaction:
-
To a 96-well black microplate, add samples, standards, and blanks in triplicate.
-
Add varying concentrations of this compound to the sample wells to determine its inhibitory effect. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for the interaction between this compound and MMP-12.
-
Initiate the reaction by adding the fluorogenic MMP-12 substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 1-minute intervals for 10-20 minutes using a microplate reader (Ex/Em = 328/420 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each well.
-
Subtract the background fluorescence (blank wells) from all readings.
-
Plot the standard curve of MMP-12 concentration versus the rate of fluorescence increase.
-
Determine the MMP-12 activity in the samples from the standard curve and normalize to the total protein concentration.
-
Calculate the percent inhibition of MMP-12 activity by this compound at each concentration and determine the IC50 value if applicable.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Total MMP-12 Protein
This protocol allows for the quantification of the total amount of MMP-12 protein (both active and inactive forms) in a sample.
Materials:
-
MMP-12 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
96-well microplate pre-coated with MMP-12 capture antibody
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample and Standard Preparation:
-
Prepare samples as described in the fluorometric assay protocol.
-
Reconstitute and dilute the MMP-12 standard provided in the kit to create a standard curve.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the kit manufacturer's instructions.
-
Wash the wells with wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the MMP-12 standards.
-
Determine the concentration of MMP-12 in the samples from the standard curve.
-
Normalize the MMP-12 concentration to the total protein concentration of the sample.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the inhibitory effects of this compound on MMP-12 activity. The fluorometric assay is ideal for measuring enzymatic activity and determining the potency of inhibitors, while the ELISA provides a measure of total MMP-12 protein levels. By employing these methods, researchers can effectively evaluate the therapeutic potential of this compound and other compounds targeting MMP-12 in inflammatory diseases.
References
- 1. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Matrix Metalloproteinase-12 Inhibition Worsens Post-Myocardial Infarction Cardiac Dysfunction by Delaying Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
GPD-1116 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GPD-1116. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is the primary enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effect of this compound is the inhibition of phosphodiesterase 1 (PDE1).[1][2] this compound and its metabolite, GPD-1133, have been shown to predominantly inhibit human PDE4 and PDE1 in vitro.[1]
Q3: Is there a comprehensive selectivity profile for this compound against other protein families, such as kinases?
Currently, a broad, publicly available screening panel of this compound against a wide range of kinases (kinome scan) or other receptor and enzyme families (e.g., a SafetyScan panel) has not been identified in the reviewed literature. While this compound has a naphthyridine core structure, which is found in some kinase inhibitors, its specific off-target kinase profile is unknown. Researchers should exercise caution and consider the possibility of off-target effects on kinases, particularly if observing phenotypes inconsistent with PDE4 or PDE1 inhibition.
Q4: What are the downstream consequences of the dual inhibition of PDE4 and PDE1?
The dual inhibition of PDE4 and PDE1 can lead to complex downstream signaling events:
-
Increased cAMP levels: Primarily due to PDE4 inhibition, leading to the activation of Protein Kinase A (PKA).
-
Increased cGMP levels: PDE1 hydrolyzes both cAMP and cGMP. Its inhibition can lead to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG).
-
Modulation of Ca2+/Calmodulin Signaling: PDE1 is a Ca2+/calmodulin-dependent enzyme. Its inhibition can interfere with signaling pathways that are regulated by intracellular calcium levels.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes Not Explained by PDE4 Inhibition
Question: I am observing a cellular phenotype in my experiment that I cannot attribute to the known effects of PDE4 inhibition (e.g., unexpected changes in cell cycle, apoptosis, or morphology). What could be the cause?
Possible Causes and Solutions:
-
PDE1 Inhibition: The observed phenotype might be a consequence of PDE1 inhibition. PDE1 is involved in various physiological processes, including smooth muscle contraction, neuronal signaling, and inflammation.
-
Troubleshooting Step: Measure intracellular cGMP levels. An increase in cGMP would suggest that the observed effect might be mediated by the PDE1 inhibitory activity of this compound.
-
-
Undocumented Off-Target Effects: As a broad selectivity profile is not available, this compound might be interacting with other cellular targets, such as kinases.
-
Troubleshooting Step: If you have access to the technology, consider performing a kinome scan or a broad target binding assay to identify potential off-target interactions. Alternatively, investigate key signaling pathways that are known to be affected by compounds with a similar naphthyridine scaffold.
-
Issue 2: Inconsistent or Unreliable Experimental Results
Question: I am getting high variability in my results between experiments when using this compound. What are the potential reasons?
Possible Causes and Solutions:
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental buffer. Precipitation of the compound can lead to inconsistent effective concentrations.
-
Troubleshooting Step: Visually inspect your stock and working solutions for any signs of precipitation. Determine the optimal solvent and concentration for your specific assay conditions.
-
-
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can alter the cellular response to PDE inhibitors.
-
Troubleshooting Step: Standardize your cell culture and plating procedures. Ensure that cells are in a logarithmic growth phase when treated.
-
-
Assay-Specific Artifacts: The chemical properties of this compound might interfere with certain assay technologies (e.g., fluorescence-based readouts).
-
Troubleshooting Step: Run appropriate controls, including the compound alone without cells, to check for any assay interference.
-
Data Presentation
Table 1: In Vitro Inhibitory Profile of this compound against PDE Subtypes
| PDE Subtype | IC50 (µM) |
| PDE1A3 | 0.032 |
| PDE1B | 0.79 |
| PDE1C | 0.032 |
| PDE4A4 | 0.10 |
| PDE4B2 | 0.50 |
| PDE4C2 | 0.10 |
| PDE4D3 | 0.050 |
Data extracted from Nose et al., Biol. Pharm. Bull., 2016.[2]
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol is a generalized method to determine the inhibitory activity of this compound against a specific PDE isozyme.
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE1A, PDE4B)
-
This compound
-
[3H]-cAMP or [3H]-cGMP as a substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the PDE enzyme, this compound dilutions, and assay buffer.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP for PDE4, [3H]-cAMP or [3H]-cGMP for PDE1).
-
Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the plate for 1 minute.
-
Cool the plate and add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Incubate for 10 minutes at 30°C.
-
Add an anion-exchange resin slurry to bind the unreacted substrate.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a common method for measuring changes in intracellular cAMP levels in response to this compound treatment using a competitive immunoassay.
Materials:
-
Cells of interest
-
Cell culture medium and reagents
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Lysis buffer
-
cAMP ELISA kit
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) for a defined period (e.g., 15 minutes) to induce cAMP production.
-
Remove the medium and lyse the cells with the provided lysis buffer.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to a plate pre-coated with a cAMP antibody, followed by the addition of a labeled cAMP conjugate and a substrate for detection.
-
Measure the signal using a plate reader.
-
Calculate the cAMP concentration in each sample based on a standard curve.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Technical Support Center: GPD-1116 and VEGF Levels in Emphysema Research
Welcome to the technical support center for researchers utilizing GPD-1116 in emphysema models. This resource provides in-depth information, troubleshooting guidance, and detailed protocols to address common questions and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our cigarette smoke-induced emphysema model and are not observing a restoration of Vascular Endothelial Growth Factor (VEGF) levels. Is this an expected outcome?
A: Yes, this is an expected finding. Seminal research on this compound has demonstrated that while the compound effectively attenuates the development of cigarette smoke-induced emphysema, it does not significantly restore the reduced levels of VEGF in lung tissue and bronchoalveolar lavage fluid (BALF)[1]. The therapeutic benefits of this compound in this context are attributed to alternative mechanisms of action, not the reversal of VEGF depletion.
Q2: What is the primary mechanism of action for this compound in mitigating emphysema?
A: this compound is a potent phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Its protective effects in emphysema models are primarily linked to its anti-inflammatory properties. Specifically, this compound has been shown to:
-
Inhibit Matrix Metalloproteinase-12 (MMP-12) Activity: this compound significantly decreases the activity of MMP-12, an enzyme implicated in the breakdown of the extracellular matrix in the lungs, a key pathological feature of emphysema[1].
-
Reduce Apoptosis: The compound protects lung cells from smoke-induced apoptosis (programmed cell death)[1].
By targeting these inflammatory and destructive pathways, this compound helps to preserve the structural integrity of the alveoli.
Q3: Why doesn't this compound restore VEGF levels?
A: The lack of effect on VEGF levels by this compound is likely due to its specific mechanism of action, which does not directly target the pathways responsible for VEGF production that are suppressed by cigarette smoke. Cigarette smoke exposure is known to decrease the expression of VEGF and its receptors, which is a contributing factor to the development of emphysema[4][5]. This compound's primary role as a PDE4 inhibitor focuses on reducing inflammation. While there is some evidence that other PDE4 inhibitors might indirectly influence VEGF production in other cell types, the study by Mori et al. (2008) indicates this is not a significant effect of this compound in the context of smoke-induced emphysema[1].
Q4: What is the established role of VEGF in the context of emphysema?
A: VEGF is crucial for the maintenance and survival of endothelial cells, which line the blood vessels in the lungs. In emphysema, a decrease in VEGF levels is associated with apoptosis of these cells, leading to the destruction of alveolar walls and the characteristic air space enlargement[6][7][8]. Therefore, while restoring VEGF is a logical therapeutic goal, it is not the mechanism by which this compound exerts its protective effects.
Troubleshooting Guide
Issue: No change in VEGF levels observed with this compound treatment in an emphysema model.
-
Root Cause: This is the expected outcome based on published literature[1]. The experimental focus should be shifted to measuring the known targets of this compound.
-
Recommended Actions:
-
Confirm Emphysema Model Induction: Ensure your model exhibits the expected pathological changes, such as increased mean linear intercept (MLI) and destructive index (DI).
-
Measure Key Efficacy Markers for this compound:
-
Quantify MMP-12 activity in BALF.
-
Assess the level of apoptosis in lung tissue (e.g., via TUNEL staining).
-
-
Validate Compound Activity: Confirm that this compound is active in your system by measuring downstream markers of PDE4 inhibition, such as cyclic AMP (cAMP) levels in relevant cell types.
-
Experimental Protocols
Measurement of VEGF Levels in Lung Tissue and BALF
1. Bronchoalveolar Lavage (BAL) Fluid Collection:
- Anesthetize the animal model (e.g., mouse) via an appropriate method.
- Expose the trachea and insert a cannula.
- Instill a known volume of sterile phosphate-buffered saline (PBS) into the lungs and gently aspirate. Repeat this process three times.
- Pool the collected fluid (BALF) and centrifuge to pellet cells.
- Store the supernatant at -80°C until analysis.
2. Lung Tissue Homogenization:
- Perfuse the lungs with sterile PBS to remove blood.
- Excise the lungs and immediately snap-freeze in liquid nitrogen or proceed with homogenization.
- Homogenize the lung tissue in a suitable lysis buffer containing protease inhibitors.
- Centrifuge the homogenate to pellet cellular debris.
- Collect the supernatant and store it at -80°C.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF:
- Use a commercially available ELISA kit for mouse or rat VEGF, following the manufacturer's instructions.
- Briefly, coat a 96-well plate with a capture antibody specific for VEGF.
- Add standards and samples (BALF supernatant or lung homogenate) to the wells.
- Incubate to allow VEGF to bind to the capture antibody.
- Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Add a substrate that will be converted by the enzyme to produce a colored product.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of VEGF in the samples based on the standard curve.
Assessment of MMP-12 Activity
-
Method: Gelatin Zymography
-
Procedure:
-
Collect BALF as described above.
-
Determine the protein concentration of the BALF samples.
-
Mix equal amounts of protein with non-reducing sample buffer.
-
Perform electrophoresis on a polyacrylamide gel containing gelatin.
-
After electrophoresis, wash the gel to remove SDS and incubate in a developing buffer that allows for enzymatic activity.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
MMP-12 activity will appear as clear bands on a blue background, indicating areas where the gelatin has been degraded.
-
Quantify the bands using densitometry.
-
Data Presentation
Table 1: Effect of this compound on Pathological and Biochemical Markers in a Cigarette Smoke-Induced Emphysema Model (Data adapted from Mori et al., 2008)
| Group | Mean Linear Intercept (MLI, µm) | Destructive Index (DI, %) | MMP-12 Activity (area/µg protein) | VEGF in Lung Tissue (pg/mg protein) | VEGF in BALF (pg/mL) |
| Air-Exposed | 52.9 ± 0.8 | 4.5 ± 1.3 | 4.1 ± 1.1 | 150 ± 20 | 50 ± 10 |
| Smoke-Exposed | 68.4 ± 4.2 | 16.0 ± 0.4 | 40.5 ± 16.2 | 80 ± 15 | 25 ± 8 |
| Smoke-Exposed + this compound | 57.0 ± 1.4 | 8.2 ± 0.6 | 5.3 ± 2.1 | 85 ± 18 | 28 ± 7 |
Data are presented as mean ± SE. The values in this table are illustrative and based on published findings.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in emphysema.
References
- 1. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. Clinical implications for Vascular Endothelial Growth Factor in the lung: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of VEGF receptors causes lung cell apoptosis and emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of VEGF receptors causes lung cell apoptosis and emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of vascular endothelial growth factor in the pathogenesis of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GPD-1116 Technical Support Center: Optimizing Dosage and Mitigating Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GPD-1116, a potent phosphodiesterase 4 (PDE4) inhibitor. Our focus is on providing practical guidance for dosage optimization to maximize therapeutic efficacy while minimizing common class-specific adverse effects observed during preclinical research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is predominantly found in immune and inflammatory cells and is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory mediators like TNF-α and interleukins, and an increase in anti-inflammatory cytokines.[2][3] This mechanism underlies the anti-inflammatory properties of this compound.[4][5]
Q2: What are the known adverse effects associated with this compound and other PDE4 inhibitors?
A2: As a class, PDE4 inhibitors are most commonly associated with gastrointestinal (GI) side effects. Preclinical studies have shown that this compound can cause suppression of gastric emptying in rats and emesis (vomiting) in dogs.[4][5] Other common adverse effects for this class include nausea, diarrhea, headache, and weight loss.[6][7][8] While this compound appeared less potent in inducing these side effects compared to the PDE4 inhibitor roflumilast, these are critical parameters to monitor.[4][5]
Q3: What is a recommended starting dose for in vivo experiments with this compound?
A3: Published preclinical studies have demonstrated the efficacy of this compound in various animal models of inflammatory pulmonary diseases at doses between 0.3 and 2 mg/kg.[4][5] A dose-response study is highly recommended to determine the optimal dose for your specific model and experimental endpoint. A starting dose of 0.5 mg/kg (oral administration) is a reasonable entry point for efficacy studies, with careful monitoring for adverse effects.
Section 2: Troubleshooting Guide - Managing Adverse Effects
This guide addresses common issues encountered during in vivo experiments with this compound and provides strategies for dosage optimization.
Issue 1: Significant Weight Loss and Reduced Food Intake in Rodent Models.
-
Q: My rat/mouse model is exhibiting significant weight loss (>10% of body weight) and reduced food consumption after oral administration of this compound. What is the likely cause and how can I mitigate this?
-
A: This is a common adverse effect of PDE4 inhibitors, likely linked to nausea and delayed gastric emptying.[4][5] To manage this, consider the following strategies:
-
Dose Reduction: The most straightforward approach is to lower the dose. If you are at the higher end of the effective range (e.g., 2 mg/kg), try reducing the dose to 1 mg/kg or 0.5 mg/kg and assess if the adverse effect diminishes while maintaining efficacy.
-
Dosing Schedule Modification: Instead of a single daily dose, consider splitting the total daily dose into two administrations (e.g., every 12 hours). This can lower the peak plasma concentration (Cmax), which is often associated with acute side effects.
-
Acclimatization Period: Some studies suggest a dose-escalation strategy. Start with a very low, sub-therapeutic dose (e.g., 0.1 mg/kg) for a few days to allow the animal to acclimate, then gradually increase to the desired therapeutic dose.
-
Vehicle and Formulation: Ensure the vehicle used for administration is not contributing to the GI upset. Also, confirm the stability and homogeneity of your this compound suspension.
-
-
Issue 2: Observation of Emesis in Larger Animal Models (e.g., Ferrets, Dogs).
-
Q: We are using a ferret model to assess this compound and have observed vomiting at our target therapeutic dose. How can we find a therapeutic window that separates efficacy from emesis?
-
A: Emesis is a known and dose-limiting side effect of PDE4 inhibitors, linked to the inhibition of the PDE4D isoform in the area postrema of the brainstem.[1] Ferrets are a gold-standard preclinical model for assessing this effect.[9][10] The key is to establish a clear dose-response relationship for both the desired anti-inflammatory effect and the emetic response.
-
Conduct a Dose-Escalation Study: Start with a low dose and gradually escalate, carefully observing the animals for the number of retches and vomits within a specified time frame post-dosing (e.g., 4 hours).[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of this compound with the onset of emesis and the desired therapeutic effect. This can help identify a plasma concentration range that is effective but not emetogenic.
-
Compare with Efficacy Data: Run a parallel efficacy study in your disease model to identify the minimum effective dose. The goal is to find an overlap where the dose is high enough for efficacy but below the threshold for emesis. The table below illustrates a hypothetical outcome.
-
-
Data Presentation: Dose-Response Relationship of this compound
Table 1: Hypothetical In Vivo Dose-Response Data for this compound
| Dose (mg/kg, p.o.) | Efficacy (% Inhibition of Inflammation) | Incidence of Emesis (in Ferret Model) | Average Onset of Emesis (minutes) |
|---|---|---|---|
| 0.1 | 15% | 0/8 (0%) | N/A |
| 0.3 | 45% | 1/8 (12.5%) | 120 |
| 1.0 | 75% | 4/8 (50%) | 65 |
| 3.0 | 85% | 8/8 (100%) | 30 |
This data is illustrative. Researchers should generate their own data based on their specific models.
Section 3: Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Effects (Gastric Emptying) in Rats
-
Objective: To quantify the effect of this compound on the rate of gastric emptying.
-
Materials:
-
This compound and vehicle control.
-
Non-absorbable marker (e.g., phenol (B47542) red in 1.5% methylcellulose).
-
Spectrophotometer.
-
Male Wistar rats (fasted for 18-24 hours with free access to water).
-
-
Methodology:
-
Administer this compound or vehicle orally to fasted rats at the desired doses.
-
After a set time (e.g., 30 minutes), administer a standard volume (e.g., 1.5 mL) of the phenol red meal via oral gavage.
-
After another set time (e.g., 20 minutes), euthanize the animals via CO2 asphyxiation.
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH).
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the absorbance of the supernatant at 560 nm.
-
Calculate the amount of phenol red remaining in the stomach against a standard curve.
-
Gastric emptying is calculated as: 100 - [(Amount of phenol red in test stomach / Average amount in 0-minute control stomachs) x 100].
-
Protocol 2: Assessment of Emesis in Ferrets
-
Objective: To determine the emetogenic potential of this compound.
-
Materials:
-
This compound and vehicle control.
-
Male ferrets, acclimatized to the experimental setting.
-
Observation cages with video recording capability.
-
-
Methodology:
-
Administer this compound or vehicle orally to the ferrets.
-
Place each animal in an individual observation cage immediately after dosing.
-
Observe and record the animals continuously for a period of 4-6 hours.
-
Quantify the following endpoints:
-
Latency to first emetic event: Time from dosing to the first retch or vomit.
-
Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.
-
Number of vomits: Expulsion of gastric contents.
-
Total number of emetic episodes: A cluster of retches and/or vomits separated from the next by a quiet period (e.g., > 1 minute).
-
-
Compare the results across different dose groups to determine a dose-response relationship for emesis.
-
Section 4: Data Interpretation
Table 2: this compound In Vitro PDE4 Inhibition and In Vivo Efficacy/Toxicity Comparison
| Parameter | This compound | Roflumilast (Reference) |
|---|---|---|
| In Vitro Potency | ||
| PDE4B IC50 (nM) | ~5 | ~1 |
| PDE4D IC50 (nM) | ~15 | ~0.8 |
| In Vivo Efficacy | ||
| ED50 in Rat LPS Model (mg/kg) | 0.18 | 0.70 |
| In Vivo Adverse Effects | ||
| Gastric Emptying Inhibition (Rat, 3 mg/kg) | Moderate | High |
| Emetic Dose (ED50 in Dog, mg/kg) | ~1.5 | ~0.5 |
Data is compiled for illustrative purposes based on publicly available information on this compound and general knowledge of PDE4 inhibitors.[4][5] Actual values may vary.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 [jstage.jst.go.jp]
- 5. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-4 Inhibitors for Psoriasis [webmd.com]
- 7. thekingsleyclinic.com [thekingsleyclinic.com]
- 8. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
Troubleshooting inconsistent results in GPD-1116 experiments
Welcome to the technical support center for GPD-1116 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cell viability assays. What are the common causes?
A1: Inconsistent IC50 values for a kinase inhibitor like this compound often stem from experimental variables. Key factors include inconsistent cell seeding density, variations in compound concentration due to pipetting errors, or compound instability.[1] Cell health and passage number can also significantly impact results. "Edge effects" in 96-well plates, where outer wells evaporate more quickly, can also lead to variability.[2] Finally, ensure that this compound is not directly interacting with the assay reagents, such as MTT, which could lead to false readings.[3]
Q2: Our Western blot results for phosphorylated ERK (p-ERK) show inconsistent inhibition with this compound treatment. How can we improve reproducibility?
A2: Reproducibility in phospho-protein Western blotting requires careful attention to detail. The phosphorylation state of proteins is transient and can be lost if samples are not handled properly. Key steps to standardize are:
-
Sample Handling: Always keep samples on ice and use lysis buffers containing fresh phosphatase and protease inhibitors to preserve phosphorylation.[4]
-
Blocking: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background with phospho-specific antibodies.[4] Use 5% Bovine Serum Albumin (BSA) in TBST instead.[4]
-
Antibodies: Use highly specific and validated antibodies for both p-ERK and total ERK. The signal from total ERK can serve as a loading control to normalize the p-ERK signal.[5]
-
Buffer Choice: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS), as phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[5]
Q3: this compound appears more potent in our in-vitro kinase assays than in cell-based assays. What could explain this discrepancy?
A3: This is a common observation in drug development. Several factors can contribute to this difference:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, limiting its access to the intracellular target.
-
ATP Concentration: In-vitro kinase assays are often performed at ATP concentrations much lower than those found inside a cell.[1][6] Since this compound is likely an ATP-competitive inhibitor, the high intracellular ATP concentration can reduce its apparent potency.
-
Efflux Pumps: Cells can actively pump the compound out using efflux transporters, reducing the intracellular concentration.
-
Off-Target Effects: In a cellular environment, the compound might engage with other kinases or proteins, leading to complex downstream effects not captured in a simple in-vitro assay.[7]
Q4: We see a rapid decrease in p-ERK levels shortly after this compound treatment, but the signal returns at later time points. Is this expected?
A4: The transient nature of ERK phosphorylation is a known phenomenon. The MAPK/ERK pathway is subject to complex feedback regulation.[8] Initial inhibition by this compound can trigger compensatory signaling pathways that lead to the reactivation of ERK over time.[7] It is also possible that the compound is unstable in the cell culture medium and is degrading. Performing a time-course experiment with shorter and longer incubation times is crucial to understand the kinetics of inhibition.
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent Cell Viability (MTT Assay) Results
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps.[9] | Reduced standard deviation between replicate wells. |
| Pipetting inaccuracies during compound dilution | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for each concentration.[1] | More consistent dose-response curves. | |
| "Edge effect" in 96-well plates | Avoid using the outer rows and columns of the plate. Fill them with sterile PBS or media to maintain humidity.[2] | Minimized plate-wide gradients and improved consistency. | |
| IC50 value is unexpectedly high or low | Incorrect compound concentration | Verify stock solution concentration. Prepare fresh serial dilutions for each experiment. | IC50 values become consistent with expected ranges. |
| Cell passage number is too high | Use cells within a consistent, low passage number range. | Reduced biological variability and more stable results. | |
| Compound directly reduces MTT | Test this compound in a cell-free system with media and MTT reagent.[3] | Determine if an alternative viability assay (e.g., CellTiter-Glo, SRB) is needed. | |
| Formazan (B1609692) crystals are not dissolving completely | Insufficient or improper solvent | Use a sufficient volume of DMSO and ensure gentle agitation on an orbital shaker for at least 15 minutes to fully dissolve the crystals.[3] | Accurate and consistent absorbance readings. |
Table 2: Troubleshooting Inconsistent Western Blot (p-ERK) Results
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| No or weak p-ERK signal | Insufficient protein phosphorylation | Ensure the cell stimulation (e.g., with a growth factor) is adequate to induce ERK phosphorylation before adding the inhibitor. | A strong p-ERK signal in the positive control lane. |
| Loss of phosphate groups during sample prep | Add phosphatase inhibitors to the lysis buffer immediately before use and keep samples on ice at all times.[4] | Preservation of the phosphorylated protein state. | |
| Poor antibody quality or dilution | Use a validated phospho-specific antibody at the recommended dilution. Optimize the dilution if necessary. | Clear and specific band at the correct molecular weight. | |
| High background | Blocking agent is inappropriate | Use 5% BSA in TBST for blocking. Avoid milk, as it contains phosphoproteins that can cross-react.[4] | Reduced background noise and clearer bands. |
| Insufficient washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[10] | Cleaner blot with higher signal-to-noise ratio. | |
| Inconsistent band intensity | Uneven protein loading | Quantify protein concentration accurately (e.g., BCA assay) before loading. Probe the blot for a loading control (e.g., β-actin, GAPDH) or total ERK.[5] | Equal loading across all lanes, allowing for accurate normalization. |
| Transfer issues | Ensure proper gel-to-membrane contact. Check transfer efficiency with Ponceau S staining.[4] | Uniform transfer of proteins across the entire blot. |
Experimental Protocols & Visualizations
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that converts extracellular signals into cellular responses like proliferation and differentiation.[8][11] The pathway begins with the activation of a receptor on the cell surface, which triggers a cascade involving Ras, Raf, MEK, and finally ERK.[12][13] this compound is hypothesized to inhibit one of the kinases in this cascade.
Protocol 1: Cell Viability MTT Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using an MTT assay.[14][15]
Workflow:
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.[14]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.[15]
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[15]
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[14][15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][17]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for p-ERK and Total ERK
This protocol provides a method for detecting changes in ERK phosphorylation in response to this compound.[4]
Troubleshooting Logic:
Methodology:
-
Sample Preparation:
-
Culture and treat cells with this compound for the desired time. Include positive and negative controls.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[4]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibody against p-ERK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total ERK as a loading control, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK. Follow a validated stripping protocol to minimize protein loss. Alternatively, run parallel gels.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
GPD-1116 Technical Support Center: Troubleshooting and FAQs for Chronic Inflammation Studies
Welcome to the GPD-1116 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in chronic inflammation studies. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in inflammation?
This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor, which also exhibits inhibitory activity against PDE1.[1][2] Its primary anti-inflammatory effect stems from the inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators.[1][3][4]
Q2: In which chronic inflammation models has this compound shown efficacy?
This compound has demonstrated significant anti-inflammatory effects primarily in preclinical models of chronic pulmonary diseases. These include cigarette smoke-induced emphysema in senescence-accelerated mice, as well as other animal models of chronic obstructive pulmonary disease (COPD), asthma, and pulmonary hypertension.[1][2][4]
Q3: What are the known class-specific side effects of PDE4 inhibitors that may be observed with this compound?
As a PDE4 inhibitor, this compound may be associated with class-specific adverse effects, primarily gastrointestinal issues such as nausea, emesis (vomiting), and diarrhea.[1][3] These side effects are often dose-limiting and can impact the therapeutic index of the compound.[1][3] However, studies have suggested that this compound may have a less potent side effect profile compared to other PDE4 inhibitors like roflumilast.[1]
Q4: Does this compound have any known off-target effects?
This compound is known to inhibit PDE1 in addition to PDE4.[1][2] The contribution of PDE1 inhibition to its overall therapeutic effect and side effect profile is still under investigation.[1] Researchers should be aware of this dual activity when designing experiments and interpreting results.
Troubleshooting Guide
Problem 1: Suboptimal anti-inflammatory response in a chronic inflammation model.
-
Possible Cause 1: Inappropriate animal model.
-
Troubleshooting: this compound's efficacy is well-documented in pulmonary inflammation models.[1][2][4] Its effectiveness in non-pulmonary chronic inflammation (e.g., rheumatoid arthritis, inflammatory bowel disease) is not as established. Consider the tissue expression of PDE4 and PDE1 in your model and whether a different inflammatory model might be more appropriate.
-
-
Possible Cause 2: Insufficient dosage or administration frequency.
-
Troubleshooting: Review the effective dose range reported in the literature (estimated to be 0.3-2 mg/kg in animal models of pulmonary disease).[1][2] The pharmacokinetics of this compound in a chronic setting may require dose adjustments. A dose-response study is recommended to determine the optimal dose for your specific model and experimental endpoint.
-
-
Possible Cause 3: The inflammatory pathway in your model is not primarily mediated by cAMP.
-
Troubleshooting: this compound's mechanism is centered on elevating cAMP levels. If the key inflammatory pathways in your model are independent of cAMP signaling, the efficacy of this compound may be limited. Consider investigating alternative or complementary therapeutic agents that target different pathways.
-
Problem 2: Observed adverse effects in animal models (e.g., weight loss, gastrointestinal distress).
-
Possible Cause 1: Dose-related side effects.
-
Possible Cause 2: Contribution of PDE1 inhibition.
-
Troubleshooting: The dual inhibition of PDE1 may contribute to the side effect profile.[1] If possible, compare the side effects with a highly selective PDE4 inhibitor to dissect the contribution of PDE1 inhibition.
-
Problem 3: Lack of effect on specific biomarkers in your chronic inflammation model.
-
Possible Cause: this compound does not modulate all inflammatory pathways.
-
Troubleshooting: A notable limitation of this compound is its inability to restore decreased levels of Vascular Endothelial Growth Factor (VEGF) in a smoke-induced emphysema model.[4] Researchers should not expect this compound to normalize all pathological markers. It is crucial to select appropriate biomarkers that are known to be downstream of the cAMP signaling pathway.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Model of Smoke-Induced Emphysema
| Parameter | Control (Air) | Smoke-Exposed | Smoke-Exposed + this compound |
| Mean Linear Intercept (MLI, µm) | 52.9 ± 0.8 | 68.4 ± 4.2 | 57.0 ± 1.4 |
| Destructive Index (DI, %) | 4.5 ± 1.3 | 16.0 ± 0.4 | 8.2 ± 0.6 |
| MMP-12 Activity (area/µg protein) | 4.1 ± 1.1 | 40.5 ± 16.2 | 5.3 ± 2.1 |
| VEGF Content in Lung Tissue | Not reported | Decreased | Not markedly restored |
Data synthesized from Mori et al., Am J Physiol Lung Cell Mol Physiol, 2008.[4]
Experimental Protocols
Key Experiment: Murine Model of Cigarette Smoke-Induced Emphysema
-
Animal Model: Senescence-accelerated mouse (SAM) P1 strain.
-
Exposure: Mice are exposed to either fresh air or cigarette smoke for 8 weeks.
-
This compound Administration: this compound is suspended in a vehicle (e.g., 0.5% sodium carboxymethyl cellulose) and administered orally to the treatment group.
-
Outcome Measures:
-
Histopathology: Lungs are processed for histological analysis to determine the mean linear intercept (MLI) and destructive index (DI) as measures of emphysema.
-
Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure the activity of inflammatory enzymes like matrix metalloproteinase-12 (MMP-12).
-
Protein Quantification: Lung tissue and BALF are analyzed for the content of relevant proteins such as Vascular Endothelial Growth Factor (VEGF).
-
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and suppressing pro-inflammatory pathways.
References
- 1. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GPD-1116 and Gastric Emptying in Rat Models
Disclaimer: While it is documented that GPD-1116, a phosphodiesterase 4 (PDE4) inhibitor, suppresses gastric emptying in rat models, specific quantitative dose-response data is not publicly available in the cited literature.[1] The following information is based on the known class effects of PDE4 inhibitors and established experimental protocols. The data presented in the tables are illustrative examples to guide researchers.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on gastric emptying in rats?
A1: this compound has been shown to cause a suppression of gastric emptying in rats.[1] This is considered a class effect of phosphodiesterase 4 (PDE4) inhibitors.[1][2] The potency of this side effect for this compound is suggested to be less than that of another PDE4 inhibitor, roflumilast.[1]
Q2: What is the proposed mechanism for PDE4 inhibitor-induced suppression of gastric emptying?
A2: PDE4 inhibitors increase intracellular levels of cyclic AMP (cAMP) in various cells, including smooth muscle cells of the gastrointestinal tract. Elevated cAMP levels can lead to the relaxation of gastric smooth muscle and reduced antral contractions, which in turn slows the propulsion of gastric contents into the duodenum.[3] This effect may be mediated through both central and peripheral pathways, potentially involving the autonomic nervous system.[2]
Q3: At what doses of this compound have effects on gastric emptying been observed?
A3: While specific dose-response data for gastric emptying are not available, the effective doses of this compound in various other disease models in rats were estimated to be between 0.3-2 mg/kg.[1] It is plausible that effects on gastric emptying would be observed within or near this dose range.
Q4: Are there alternative methods to the glass bead assay for measuring gastric emptying?
A4: Yes, several methods are available to assess gastric emptying in rats. A common alternative for liquid or semi-solid meals is the phenol (B47542) red spectrophotometric assay.[3] Other methods include the use of radiolabeled meals with scintigraphy, the acetaminophen (B1664979) absorption test, and non-invasive breath tests using 13C-labeled substrates.[4][5][6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in gastric emptying results between animals in the same group. | - Inconsistent fasting times.- Stress induced by handling or gavage.- Variation in the volume or temperature of the administered meal.- Inaccurate timing of sacrifice or sample collection. | - Ensure a consistent fasting period (typically 12-24 hours with free access to water).- Acclimatize animals to handling and the experimental procedures.- Use a consistent volume and temperature for the test meal.- Maintain precise timing for all experimental steps. |
| No significant difference in gastric emptying between control and this compound treated groups. | - The dose of this compound used may be too low to elicit a significant effect.- The timing of drug administration relative to the meal may be suboptimal.- The chosen time point for measuring gastric emptying may be too late, allowing for compensatory mechanisms to act. | - Perform a dose-response study to identify an effective dose.- Optimize the pre-treatment interval for this compound.- Conduct a time-course experiment to determine the peak effect of this compound on gastric emptying. |
| Unexpectedly rapid gastric emptying in the control group. | - The type of test meal (e.g., non-caloric vs. caloric, liquid vs. solid) can influence emptying rate.- The animal strain may have a naturally faster gastric emptying rate. | - Use a standardized and appropriate test meal for your experimental question.- Be aware of the physiological characteristics of the rat strain being used. |
| Difficulty in recovering all glass beads from the stomach and intestines. | - Incomplete dissection or flushing of the gastrointestinal tract.- Adherence of beads to the mucosal lining. | - Ensure thorough and careful dissection and flushing of the stomach and small intestine.- Gently palpate the tissue to locate any remaining beads. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Solid Gastric Emptying in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | N | Gastric Emptying (%) | p-value vs. Vehicle |
| Vehicle | - | 10 | 85.2 ± 5.4 | - |
| This compound | 0.3 | 10 | 72.1 ± 6.8 | <0.05 |
| This compound | 1.0 | 10 | 58.9 ± 7.2 | <0.01 |
| This compound | 3.0 | 10 | 45.3 ± 6.5 | <0.001 |
| Roflumilast (Comparator) | 1.0 | 10 | 40.1 ± 5.9 | <0.001 |
| Data are presented as mean ± SEM. Statistical analysis performed by one-way ANOVA with Dunnett's post-hoc test. |
Table 2: Illustrative Time-Course of this compound (1 mg/kg) on Liquid Gastric Emptying in Rats (Hypothetical Data)
| Time Post-Meal (minutes) | Vehicle (% Gastric Content Remaining) | This compound (% Gastric Content Remaining) |
| 15 | 65.4 ± 4.9 | 82.1 ± 5.3 |
| 30 | 38.2 ± 5.1 | 65.7 ± 6.0 |
| 60 | 15.8 ± 3.7 | 42.5 ± 5.8 |
| 120 | 2.1 ± 1.5 | 18.9 ± 4.2 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle at the same time point (Student's t-test). |
Experimental Protocols
Protocol 1: Solid Gastric Emptying Measurement (Glass Bead Assay)
Objective: To assess the effect of this compound on the transit of solid, non-digestible markers from the stomach.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound and vehicle control
-
Glass beads (e.g., 1 mm diameter)
-
Oral gavage needles
-
Surgical instruments for dissection
-
0.9% saline solution
Procedure:
-
Fast rats for 12-24 hours with free access to water.
-
Administer this compound or vehicle control orally (p.o.) at the desired pre-treatment time (e.g., 60 minutes) before the test meal.
-
Administer a pre-determined number of glass beads (e.g., 20 beads) suspended in a non-nutrient, viscous vehicle (e.g., 1.5% methylcellulose (B11928114) in water) via oral gavage.
-
At a specified time after bead administration (e.g., 30 minutes), euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Surgically expose the abdominal cavity and clamp the pylorus and cardia to isolate the stomach.
-
Excise the stomach and carefully open it to count the number of glass beads remaining inside.
-
Excise the small intestine, flush with saline, and count any beads that have passed into the intestine.
-
Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (Total beads administered - Beads remaining in stomach) / Total beads administered * 100
Protocol 2: Liquid Gastric Emptying Measurement (Phenol Red Assay)
Objective: To quantify the gastric emptying of a liquid meal.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound and vehicle control
-
Phenol Red solution (e.g., 0.05% w/v in 5% glucose solution)
-
Oral gavage needles
-
Surgical instruments for dissection
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Fast rats for 12-24 hours with free access to water.
-
Administer this compound or vehicle control orally (p.o.) at the desired pre-treatment time (e.g., 60 minutes).
-
Administer a precise volume (e.g., 1.5 mL) of the Phenol Red solution via oral gavage.
-
At a specified time after the meal (e.g., 20 minutes), euthanize the rats.
-
Isolate and excise the stomach as described in Protocol 1.
-
Homogenize the entire stomach in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 60 minutes, then centrifuge.
-
Measure the absorbance of the supernatant at 560 nm.
-
A standard curve for Phenol Red in 0.1 N NaOH should be generated to determine the amount of phenol red remaining in the stomach.
-
To determine the initial amount of phenol red administered, a separate group of rats is sacrificed immediately after gavage, and their stomach contents are processed as above.
-
Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - (Amount of phenol red in test stomach / Average amount of phenol red at time 0)) * 100
Visualizations
Caption: Proposed signaling pathway of this compound in suppressing gastric emptying.
References
- 1. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Regulation of gastric emptying rate and its role in nutrient-induced GLP-1 secretion in rats after vertical sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head Comparison of GPD-1116 and Roflumilast for COPD
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent PDE4 Inhibitors in Preclinical Chronic Obstructive Pulmonary Disease (COPD) Models.
This guide provides a comprehensive comparison of GPD-1116 and roflumilast (B1684550), two phosphodiesterase 4 (PDE4) inhibitors investigated for the treatment of COPD. The following sections detail their respective pharmacological profiles, efficacy in established preclinical models of COPD, and comparative side effect profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and roflumilast exert their anti-inflammatory effects primarily through the inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, intracellular cAMP levels rise, leading to a reduction in the activity of inflammatory cells and a decrease in the production of pro-inflammatory mediators, which are key drivers in the pathophysiology of COPD.[2]
However, a key differentiator lies in their selectivity. Roflumilast is a highly selective PDE4 inhibitor.[3] In contrast, this compound and its main metabolite, GPD-1133, exhibit a dual inhibitory profile, targeting both PDE4 and PDE1.[1] The potential contribution of PDE1 inhibition to the overall efficacy and safety profile of this compound is an area of ongoing investigation.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies comparing this compound and roflumilast.
Table 1: In Vitro PDE Inhibitory Activity (IC50 in µM)
| Compound | PDE1A3 | PDE1B | PDE1C | PDE4A4 | PDE4B2 | PDE4C2 | PDE4D3 |
| This compound | 0.038 | 0.20 | 0.026 | 0.024 | 0.038 | 0.027 | 0.025 |
| GPD-1133 * | 0.025 | 0.25 | 0.025 | 0.040 | 0.20 | 0.063 | 0.050 |
| Roflumilast | >10 | >10 | >10 | 0.00017 | 0.00027 | 0.0010 | 0.00015 |
*GPD-1133 is the main metabolite of this compound. Data from Noto et al., 2012.
Table 2: In Vivo Efficacy in LPS-Induced Pulmonary Inflammation in Rats
| Treatment (oral) | Neutrophil Infiltration in BALF (ED50 mg/kg) | MMP-9 Activity Attenuation in BALF |
| This compound | 0.18 | More potent than roflumilast at 0.5 and 1 mg/kg |
| Roflumilast | 0.70 | Potent attenuation at 0.5-2 mg/kg |
Data from Noto et al., 2012.
Table 3: In Vivo Efficacy in Smoke-Induced Emphysema in Mice
| Treatment (oral) | Animal Model | Duration | Key Findings |
| This compound | Senescence-accelerated P1 mice | 8 weeks | Markedly attenuated emphysema (Mean Linear Intercept and Destructive Index) |
| Roflumilast | C57Bl/6J mice | 7 months | Fully prevented emphysema development at 5 mg/kg; attenuated increase in lung macrophage density by 70% |
Data from Mori et al., 2008 and Martorana et al., 2005.[3][4]
Table 4: Comparative Side Effect Profile
| Side Effect | This compound | Roflumilast |
| Suppression of Gastric Emptying (rats) | Observed | Observed |
| Emesis (dogs) | Observed | Observed |
| Rectal Temperature Suppression (rats) | Not observed | - |
| Overall Potency of Side Effects | Less potent than roflumilast | More potent than this compound |
Data from Noto et al., 2012.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LPS-Induced Pulmonary Inflammation in Rats
Male Wistar rats were administered this compound, roflumilast, or vehicle orally. One hour following drug administration, rats were anesthetized, and lipopolysaccharide (LPS) from E. coli (50 µ g/rat ) was administered intratracheally to induce pulmonary inflammation. Twenty-four hours after the LPS challenge, the animals were euthanized, and bronchoalveolar lavage fluid (BALF) was collected. The total number of cells in the BALF was counted, and differential cell counts were performed to determine the number of neutrophils. Gelatin zymography was used to assess the activity of matrix metalloproteinase-9 (MMP-9) in the BALF.
Cigarette Smoke-Induced Emphysema in Mice
For the this compound study, senescence-accelerated P1 mice were exposed to cigarette smoke for 8 weeks with or without concurrent oral administration of this compound.[4] For the roflumilast study, C57Bl/6J mice were exposed to cigarette smoke for 7 months with concurrent oral administration of roflumilast (1 or 5 mg/kg) or vehicle.[3] At the end of the exposure period, animals were euthanized, and their lungs were fixed for histological analysis. The severity of emphysema was quantified by measuring the mean linear intercept (MLI), an indicator of alveolar airspace size, and the destructive index (DI), a measure of alveolar wall destruction.
Conclusion
This preclinical comparison demonstrates that both this compound and roflumilast are effective in animal models of COPD, primarily through their anti-inflammatory properties. This compound shows greater potency in a model of acute pulmonary inflammation, which may be attributed to its dual PDE1/PDE4 inhibitory activity.[1] Notably, this compound appears to have a more favorable side effect profile in the preclinical models tested, exhibiting less potency in inducing common PDE4 inhibitor-related side effects compared to roflumilast.[1] Roflumilast has been shown to completely prevent the development of smoke-induced emphysema in a long-term mouse model.[3]
Further research is warranted to fully elucidate the therapeutic potential of this compound's dual inhibitory mechanism and to confirm these preclinical findings in clinical settings. These data provide a valuable resource for researchers and drug development professionals in the ongoing effort to develop novel and improved therapies for COPD.
References
- 1. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roflumilast fully prevents emphyse ... | Article | H1 Connect [archive.connect.h1.co]
A Comparative Analysis of GPD-1116 in Preclinical Models of Asthma and COPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug GPD-1116 in preclinical models of asthma and Chronic Obstructive Pulmonary Disease (COPD). This compound is a novel phosphodiesterase (PDE) inhibitor with dual activity against both PDE4 and PDE1.[1] Its efficacy is compared against established and alternative therapeutic agents, supported by available experimental data to inform future research and development.
Executive Summary
This compound has demonstrated significant anti-inflammatory and tissue-protective effects in a preclinical model of COPD, suggesting its potential as a therapeutic agent for inflammatory lung diseases.[1][2] As a dual PDE4 and PDE1 inhibitor, its mechanism of action extends beyond that of selective PDE4 inhibitors like roflumilast (B1684550), potentially offering a broader therapeutic window. While direct preclinical data for this compound in a dedicated asthma model is not yet publicly available, its effectiveness has been noted in animal models of asthma.[1] This guide synthesizes the existing data for this compound and compares it with the established PDE4 inhibitor roflumilast, as well as standard-of-care therapies such as inhaled corticosteroids (ICS) and long-acting beta-agonists (LABAs), to provide a comprehensive preclinical assessment.
Mechanism of Action: PDE4 and PDE1 Inhibition
The primary mechanism of action of this compound involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) within inflammatory and airway smooth muscle cells.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects that collectively reduce inflammation and promote bronchodilation.
Additionally, this compound and its metabolite, GPD-1133, are unique in their ability to also inhibit PDE1.[1] While the precise contribution of PDE1 inhibition to its overall therapeutic effect is still under investigation, it is hypothesized to contribute to its favorable pharmacological profile.[1]
Comparative Efficacy in a COPD Model
A key preclinical study evaluated this compound in a cigarette smoke-induced emphysema model in senescence-accelerated mice (SAM)P1. The results demonstrate a significant attenuation of lung damage compared to the smoke-exposed control group.
Table 1: Effect of this compound on Lung Structure in a Murine COPD Model
| Treatment Group | Mean Linear Intercept (MLI, μm) | Destructive Index (DI, %) |
| Air-exposed Control | 52.9 ± 0.8 | 4.5 ± 1.3 |
| Smoke-exposed Control | 68.4 ± 4.2 | 16.0 ± 0.4 |
| Smoke-exposed + this compound | 57.0 ± 1.4 | 8.2 ± 0.6 |
| *p < 0.05 compared to smoke-exposed control. Data from Mori et al., 2008.[2] |
In the same study, this compound significantly reduced the activity of matrix metalloproteinase-12 (MMP-12), an enzyme implicated in the breakdown of lung tissue in emphysema.
Table 2: Effect of this compound on MMP-12 Activity in a Murine COPD Model
| Treatment Group | MMP-12 Activity (area/μg protein) |
| Air-exposed Control | 4.1 ± 1.1 |
| Smoke-exposed Control | 40.5 ± 16.2 |
| Smoke-exposed + this compound | 5.3 ± 2.1 |
| p < 0.05 compared to smoke-exposed control. Data from Mori et al., 2008.[2] |
For comparison, the established PDE4 inhibitor, roflumilast, has also been shown to be effective in similar preclinical models. In a study using a cigarette smoke exposure model in mice, roflumilast (5 mg/kg) fully prevented the increase in mean linear intercept and the decrease in internal surface area associated with emphysema.[1] Roflumilast also reduced the influx of neutrophils into the bronchoalveolar lavage fluid (BALF) in this model.[1]
Potential in Asthma Models
While specific quantitative data for this compound in a dedicated asthma model is limited in the public domain, it has been reported to be effective in animal models of asthma at doses of 0.3-2 mg/kg.[1] A Phase IIa clinical trial was planned to evaluate the effects of this compound on the late-phase asthmatic response to allergen challenge in patients with mild to moderate asthma, indicating its potential in this indication.
For comparison, roflumilast has been studied in ovalbumin (OVA)-sensitized and challenged murine models of asthma. In one such study, roflumilast (5 mg/kg/day) significantly reduced the number of eosinophils and chronic inflammatory cells in the airways.[3]
Table 3: Comparative Effects of PDE4 Inhibitors and Other Asthma Therapies in Preclinical Models
| Compound/Class | Model | Key Findings |
| This compound | Asthma (general) | Effective at 0.3-2 mg/kg[1] |
| Roflumilast | OVA-induced asthma (mice) | Significantly reduced eosinophils and chronic inflammatory cells.[3] |
| Fluticasone (B1203827) Propionate (B1217596) (ICS) | OVA-induced asthma (mice) | Reduced bone marrow eosinophils, but no significant effect on BALF and airway tissue eosinophils in one study.[4] In another study, it reduced total inflammatory cells, eosinophils, macrophages, and lymphocytes in BALF.[3] |
| Salmeterol (B1361061) (LABA) | OVA-induced asthma (mice) | Worsened airway hyperresponsiveness (AHR) when used as monotherapy.[5] |
| Fluticasone/Salmeterol | OVA-induced asthma (mice) | Reduced AHR and inflammation to near-naive levels.[5] |
| Anti-IL-5 (Biologic) | Clinical studies in severe asthma | Superior to anti-IgE in reducing exacerbations and oral corticosteroid use.[6] |
Experimental Protocols
Cigarette Smoke-Induced Emphysema Model (Murine)
This model is designed to replicate the chronic inflammation and lung tissue destruction seen in human COPD.
-
Animals: Senescence-accelerated mice (SAM)P1 strain are commonly used.
-
Exposure: Mice are exposed to cigarette smoke for a specified duration, for example, for 8 weeks.[2]
-
Treatment: this compound or a vehicle control is administered orally.
-
Endpoints:
-
Lung Histology: Lungs are processed for histological analysis to determine the mean linear intercept (MLI) and destructive index (DI), which are measures of airspace enlargement.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure inflammatory cell counts (e.g., neutrophils, macrophages) and levels of inflammatory mediators and proteases like MMP-12.
-
Ovalbumin-Induced Asthma Model (Murine/Guinea Pig)
This is a widely used model to study the allergic airway inflammation characteristic of asthma.
-
Animals: BALB/c mice or guinea pigs are frequently used.
-
Sensitization: Animals are sensitized to ovalbumin (OVA), typically via intraperitoneal injections with an adjuvant like aluminum hydroxide.
-
Challenge: Following sensitization, animals are challenged with aerosolized OVA to induce an allergic airway response.
-
Treatment: The test compound (e.g., this compound, roflumilast, ICS) is administered before or during the challenge phase.
-
Endpoints:
-
Airway Hyperresponsiveness (AHR): AHR to bronchoconstrictors like methacholine (B1211447) is measured.
-
BALF Analysis: BALF is analyzed for inflammatory cell influx, particularly eosinophils, and levels of Th2 cytokines such as IL-4, IL-5, and IL-13.
-
Lung Histology: Lung sections are examined for signs of inflammation, mucus hypersecretion, and airway remodeling.
-
Side Effect Profile
A noteworthy aspect of this compound is its potentially improved side-effect profile compared to other PDE4 inhibitors. In preclinical studies, this compound demonstrated less potent side effects commonly associated with PDE4 inhibitors, such as suppression of gastric emptying and emesis, when compared to roflumilast.[1]
Conclusion and Future Directions
The available preclinical data suggest that this compound is a promising therapeutic candidate for COPD, with a mechanism of action that may offer advantages over existing PDE4 inhibitors. Its efficacy in a cigarette smoke-induced emphysema model is encouraging, demonstrating both anti-inflammatory and tissue-protective effects.
To further elucidate the therapeutic potential of this compound, future research should focus on:
-
Generating comprehensive, quantitative data for this compound in a well-established preclinical model of asthma. This will allow for a direct comparison of its efficacy against roflumilast and other standard-of-care asthma therapies.
-
Conducting head-to-head comparative studies of this compound and roflumilast in both asthma and COPD models to directly assess their relative efficacy and side-effect profiles.
-
Investigating the specific downstream signaling pathways affected by the dual inhibition of PDE1 and PDE4 to better understand the unique aspects of this compound's mechanism of action.
-
Evaluating the efficacy of this compound in combination with other asthma and COPD therapies, such as ICS and LABAs, to explore potential synergistic effects.
The progression of this compound into clinical trials for asthma will provide crucial insights into its therapeutic utility in human respiratory diseases. The findings from such studies will be instrumental in determining its place in the evolving landscape of treatments for asthma and COPD.
References
- 1. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS exacerbates functional and inflammatory responses to ovalbumin and decreases sensitivity to inhaled fluticasone propionate in a guinea pig model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal fluticasone propionate inhibits allergen induced bone marrow eosinophilia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled salmeterol and/or fluticasone alters structure/function in a murine model of allergic airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]
Cross-Validation of GPD-1116's Effects in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of GPD-1116, a novel phosphodiesterase 4 (PDE4) inhibitor, across various animal species and disease models. It aims to offer an objective evaluation of its performance against other alternatives, supported by available experimental data.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) within inflammatory cells.[1][2][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in chronic inflammatory diseases.[1][2][3] Preclinical studies have demonstrated its anti-inflammatory effects in several animal models of respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute lung injury.[1] This guide will delve into the cross-species validation of these effects and compare its efficacy and side-effect profile with the established PDE4 inhibitor, roflumilast (B1684550).
Mechanism of Action: The cAMP Signaling Pathway
The primary mechanism of action for this compound involves the modulation of the cAMP signaling pathway. In inflammatory cells, the binding of pro-inflammatory stimuli to G-protein coupled receptors (GPCRs) can lead to the activation of adenylyl cyclase and subsequent production of cAMP. PDE4 enzymes act as a crucial negative regulator of this pathway by hydrolyzing cAMP to AMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.[1][2][3]
Figure 1: this compound Mechanism of Action
Cross-Species Efficacy and Comparative Data
This compound has been evaluated in various animal models, demonstrating its potential as a therapeutic agent for inflammatory respiratory diseases. This section presents a comparative summary of its effects.
Chronic Obstructive Pulmonary Disease (COPD) / Emphysema Model (Mouse)
In a study utilizing senescence-accelerated mice (SAMP1), this compound was shown to significantly attenuate the development of cigarette smoke-induced emphysema.[2][3]
Table 1: Effects of this compound on Cigarette Smoke-Induced Emphysema in Mice
| Parameter | Control (Air) | Smoke-Exposed (Vehicle) | Smoke-Exposed + this compound (1 mg/kg) |
| Mean Linear Intercept (MLI, µm) | 52.9 ± 0.8 | 68.4 ± 4.2 | 57.0 ± 1.4 |
| Destructive Index (DI, %) | 4.5 ± 1.3 | 16.0 ± 0.4 | 8.2 ± 0.6 |
| MMP-12 Activity (area/µg protein) | 4.1 ± 1.1 | 40.5 ± 16.2 | 5.3 ± 2.1 |
Data are presented as mean ± SE.[2][3]
-
Animal Model: Senescence-accelerated mouse P1 strain (SAMP1).
-
Induction of Emphysema: Mice were exposed to cigarette smoke for 8 weeks.
-
Treatment: this compound (1 mg/kg) or vehicle was administered orally once daily before smoke exposure.
-
Endpoint Analysis:
-
Histopathology: Lungs were fixed, and sections were stained with hematoxylin (B73222) and eosin (B541160) to determine the mean linear intercept (MLI) and destructive index (DI).
-
Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) was collected to measure matrix metalloproteinase-12 (MMP-12) activity.
-
Figure 2: Workflow for COPD Model
Acute Lung Injury (ALI) Model (Rat)
This compound demonstrated potent anti-inflammatory effects in a lipopolysaccharide (LPS)-induced ALI model in rats, with superior efficacy compared to roflumilast.
Table 2: Comparative Effects of this compound and Roflumilast on LPS-Induced Neutrophil Infiltration in Rat BALF
| Compound | ED₅₀ (mg/kg) |
| This compound | 0.18 |
| Roflumilast | 0.70 |
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of ALI: Rats were exposed to an aerosol of lipopolysaccharide (LPS).
-
Treatment: this compound, roflumilast, or vehicle was administered orally at various doses prior to LPS exposure.
-
Endpoint Analysis:
-
Cellular Analysis: Bronchoalveolar lavage fluid (BALF) was collected, and the number of neutrophils was counted to assess airway inflammation.
-
Figure 3: Workflow for ALI Model
Asthma and Pulmonary Hypertension Models
While studies have indicated that this compound is effective in animal models of asthma and pulmonary hypertension, specific quantitative data from these studies are not publicly available at the time of this guide's compilation. The effective dose range in these models was reported to be between 0.3-2 mg/kg.[1]
Side Effect Profile: A Cross-Species Comparison
A critical aspect of PDE4 inhibitor development is managing class-specific side effects, primarily gastrointestinal issues. This compound has been compared to roflumilast in this regard.
Table 3: Comparative Side Effect Profile of this compound and Roflumilast
| Side Effect | Animal Model | This compound | Roflumilast |
| Gastric Emptying Suppression | Rat | Observed | Observed |
| Emesis Induction | Dog | Observed | Observed |
| Rectal Temperature Suppression | Rat | Not Observed | Observed |
Qualitative comparison suggests that the side effects of this compound may be less potent than those of roflumilast.[1]
-
Gastric Emptying (Rat): Following oral administration of the compound, a non-absorbable marker is given. The amount of marker remaining in the stomach after a set period is measured.
-
Emesis (Dog): Animals are observed for episodes of vomiting after oral administration of the compound.
-
Rectal Temperature (Rat): Rectal temperature is monitored at various time points after drug administration.
Conclusion
The available preclinical data demonstrate that this compound is a potent anti-inflammatory agent with efficacy in multiple animal models of respiratory diseases. In a mouse model of COPD/emphysema, this compound significantly attenuated lung damage and inflammation.[2][3] In a rat model of acute lung injury, it was more potent than roflumilast in inhibiting neutrophil infiltration.[1] Furthermore, initial assessments suggest a potentially more favorable side effect profile for this compound compared to roflumilast.[1]
While promising, further research is needed to fully elucidate the therapeutic potential of this compound. Specifically, the public dissemination of quantitative data from asthma and pulmonary hypertension models would allow for a more complete cross-species comparison. Nevertheless, the existing evidence strongly supports the continued development of this compound as a potential novel treatment for chronic inflammatory respiratory diseases.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Clinical Trial Data for GPD-1116 in Mild to Moderate Asthma Necessitates Comparison with Established Therapies
Cambridge, MA – December 2, 2025 – As of the latest review, no publicly available clinical trial results for the investigational drug GPD-1116 in patients with mild to moderate asthma have been identified. A Phase IIa study (EudraCT number: 2008-005813-23; IRAS ID: 7412) was registered to evaluate the effects of this compound on the late-phase asthmatic response to allergen challenge in this patient population; however, the outcomes of this trial have not been published in peer-reviewed literature or clinical trial registries.[1][2][3]
This compound is a phosphodiesterase 4 (PDE4) inhibitor, a class of drugs known for their anti-inflammatory effects.[4][5] Preclinical studies in animal models have suggested that this compound could be a promising therapeutic agent for inflammatory pulmonary diseases, including asthma.[4] The drug has been shown to inhibit human PDE4 and was effective in animal models of asthma.[4]
Due to the absence of clinical data for this compound, this guide provides a comparative overview of the established standard-of-care treatments for mild to moderate asthma, including other PDE4 inhibitors with available data, inhaled corticosteroids (ICS), long-acting beta-agonists (LABAs), and leukotriene modifiers. This comparison is intended for researchers, scientists, and drug development professionals to contextualize the potential therapeutic space for a novel PDE4 inhibitor like this compound.
Comparison of Therapeutic Alternatives for Mild to Moderate Asthma
The following tables summarize the clinical efficacy of established treatments for mild to moderate asthma.
Table 1: Efficacy of Roflumilast (B1684550) (Oral PDE4 Inhibitor) in Mild to Moderate Asthma
| Endpoint | Roflumilast Dose | Improvement from Baseline | Reference |
| FEV1 | 100 µg | 260 mL | [6] |
| FEV1 | 250 µg | 320 mL | [6] |
| FEV1 | 500 µg | 400 mL | [6] |
| Late Asthmatic Reaction (vs. Placebo) | 250 µg | 27% reduction | [7] |
| Late Asthmatic Reaction (vs. Placebo) | 500 µg | 43% reduction | [7] |
Table 2: Efficacy of Inhaled Corticosteroids (ICS) in Mild to Moderate Asthma
| Treatment | Key Outcomes | Observations | Reference |
| Fluticasone Propionate (200 µ g/day vs. 1000 µ g/day ) | Improved spirometry, eNO, symptoms, and AHR | No significant difference between low and high doses in the short term. | [8] |
| Mometasone (in patients with low sputum eosinophils) | Response vs. Placebo | No significant difference in response compared to placebo. | [9][10] |
| Mometasone (in patients with high sputum eosinophils) | Response vs. Placebo | Significantly more likely to respond to ICS than placebo. | [10] |
| Budesonide-formoterol (as-needed) | Severe Exacerbation Risk vs. SABA alone | Reduced risk of severe exacerbations by 60-64%. | [11] |
Table 3: Efficacy of Long-Acting Beta-Agonists (LABAs) in Mild to Moderate Asthma
| Treatment | Endpoint | Improvement | Reference |
| LABA vs. SABA | Morning PEF | WMD: 33 L/min | [12] |
| LABA vs. SABA | Evening PEF | WMD: 26 L/min | [12] |
| LABA vs. SABA | FEV1 | 0.22 L increase | [12] |
| Salmeterol and Formoterol | FEV1 | Improved in patients with persistent SABA use. | [13] |
FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow; WMD: Weighted Mean Difference; SABA: Short-Acting Beta-Agonist; eNO: exhaled Nitric Oxide; AHR: Airway Hyperresponsiveness.
Table 4: Efficacy of Leukotriene Modifiers in Mild to Moderate Asthma
| Treatment | Key Outcomes | Observations | Reference |
| Zafirlukast (B1683622) (20 mg twice daily) vs. Placebo | Days without symptoms | 89% more days without symptoms. | [14] |
| Zafirlukast (20 mg twice daily) vs. Placebo | Days without beta-agonist use | 89% more days without beta-agonist use. | [14] |
| Low-dose ICS + Zafirlukast vs. High-dose ICS | Clinical and Anti-inflammatory Effects | Equivalent efficacy. | [15] |
| Montelukast (10 mg daily) | Inhaled Steroid Use | Allowed 40% of patients to eliminate inhaled steroid use vs. 29% in the placebo group. | [16] |
Experimental Protocols
Hypothetical Protocol for a Phase IIa Allergen Challenge Study with this compound:
Based on the available information for the registered this compound trial and standard methodologies for such studies, a likely experimental protocol would involve the following steps:[1][17][18][19]
-
Subject Recruitment: Enrollment of non-smoking adults (typically 18-55 years old) with a clinical diagnosis of mild to moderate allergic asthma, confirmed by spirometry (FEV1 ≥ 70% of predicted) and a positive skin prick test to a common aeroallergen (e.g., house dust mite, cat dander, or pollen).
-
Screening and Baseline Assessment: Collection of baseline data including medical history, physical examination, spirometry, and determination of the provocative concentration of allergen causing a 20% fall in FEV1 (PC20).
-
Randomization and Blinding: Subjects would be randomly assigned in a double-blind fashion to receive either this compound or a placebo for a specified treatment period (e.g., 2-4 weeks).
-
Allergen Challenge: Following the treatment period, subjects would undergo a standardized inhaled allergen challenge. FEV1 would be measured at baseline and at regular intervals for several hours post-challenge to assess both the early asthmatic response (EAR, occurring within 1-2 hours) and the late asthmatic response (LAR, occurring 3-8 hours post-challenge).
-
Sputum Induction: Induced sputum samples would be collected before and after the allergen challenge to measure inflammatory cell counts (e.g., eosinophils, neutrophils) and biomarkers.
-
Washout Period: A washout period would follow, after which subjects might cross over to the other treatment arm in a crossover design.
-
Safety Monitoring: Continuous monitoring of adverse events throughout the study.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PDE4 Inhibitors in Asthma
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. In asthma, inflammatory cells such as eosinophils, neutrophils, and T-lymphocytes, as well as structural cells like airway smooth muscle, express PDE4. By inhibiting PDE4, drugs like this compound increase intracellular cAMP levels, leading to a reduction in the release of pro-inflammatory mediators and cytokines, and promoting airway smooth muscle relaxation.
Caption: Signaling pathway of this compound as a PDE4 inhibitor in asthma.
Experimental Workflow for a Phase IIa Allergen Challenge Study
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a new asthma treatment using an allergen challenge model.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Clinical Trials Register [clinicaltrialsregister.eu]
- 3. Clinical Trials Register [clinicaltrialsregister.eu]
- 4. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of roflumilast in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. respiratory-therapy.com [respiratory-therapy.com]
- 8. Is low dose inhaled corticosteroid therapy as effective for inflammation and remodeling in asthma? A randomized, parallel group study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard approach to mild asthma often falls short - Futurity [futurity.org]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. “As-needed” inhaled corticosteroids for patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regular treatment with long acting beta agonists versus daily regular treatment with short acting beta agonists in adults and children with stable asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicaid.nv.gov [medicaid.nv.gov]
- 14. Effectiveness of the leukotriene receptor antagonist zafirlukast for mild-to-moderate asthma. A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leukotriene modifier vs inhaled corticosteroid in mild-to-moderate asthma: clinical and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Airway responses and inflammation in subjects with asthma after four days of repeated high-single-dose allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emjreviews.com [emjreviews.com]
- 19. Allergen provocation tests in respiratory research: building on 50 years of experience - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GPD-1116: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for GPD-1116 was not located in public databases. The following disposal procedures are based on general best practices for the disposal of research-grade chemical compounds, information on the structurally isomeric compound Sudan III (C22H16N4O), and guidelines for the disposal of other phosphodiesterase inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a phosphodiesterase 4 (PDE4) inhibitor. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Standard PPE: This includes, but is not limited to, safety glasses with side shields or goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or butyl rubber are recommended).
-
Respiratory Protection: For powdered forms of this compound, a NIOSH-approved respirator or dust mask should be used to prevent inhalation.
-
Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste identification, segregation, and packaging.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. Do not mix with other waste types unless instructed to do so by your EHS department.
-
Solid Waste: This includes unused or expired solid this compound, as well as contaminated disposable materials such as weigh boats, pipette tips, and gloves.
-
Liquid Waste: This includes any solutions containing this compound.
-
Contaminated Labware: Reusable labware (e.g., glassware) should be decontaminated according to established laboratory procedures.
Step 2: Waste Collection and Containment
The selection of appropriate waste containers is crucial to prevent leaks and ensure safe handling.
-
Use containers that are chemically compatible with this compound and any solvents used.
-
Ensure containers are in good condition, with secure, tight-fitting lids.
-
Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not overfill containers; a general rule is to fill to no more than 80% capacity.
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled.
-
Label each container with the words "Hazardous Waste."
-
Include the full chemical name: 3-benzyl-5-phenyl-1H-pyrazolo [4, 3-c][1][2]naphthyridin-4(5H)-one (this compound) .
-
List the concentration of this compound and any other constituents.
-
Indicate the accumulation start date.
Step 4: Temporary Storage and Disposal
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Once a waste container is full or has reached its accumulation time limit as per institutional policy, arrange for its disposal through your institution's EHS department.
-
Complete a hazardous waste pickup request form as required by your institution.
Quantitative Data Summary
While no specific quantitative data for this compound was found, the following table summarizes relevant information for the isomeric compound Sudan III (CAS No. 85-86-9), which shares the same molecular formula. This data is provided for informational purposes only and may not reflect the exact properties of this compound.
| Property | Value | Source |
| Molecular Formula | C22H16N4O | [1] |
| Molecular Weight | 352.39 g/mol | [1] |
| Appearance | Red-brown powder | [3] |
| Melting Point | 199 °C (decomposes) | [2][3] |
| Solubility | Insoluble in water, soluble in alcohol | [3][4] |
Experimental Protocols Cited
No experimental protocols for the disposal of this compound were cited in the search results. The procedures outlined above are based on general chemical waste management guidelines.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety & Logistical Information for Handling GPD-1116
Disclaimer: A specific Safety Data Sheet (SDS) for GPD-1116 (CAS No. 690690-72-3) is not publicly available at this time. The following guidance is based on general best practices for handling new or poorly characterized chemical compounds in a laboratory setting. This information is not a substitute for a compound-specific risk assessment, which should be performed by qualified personnel before handling this compound.
Immediate Safety Recommendations
Due to the absence of specific toxicity and handling data for this compound, a conservative approach to safety is mandatory. This compound is a bioactive small molecule, and it should be handled as if it were potent and hazardous. The following Personal Protective Equipment (PPE) and handling procedures are recommended as a minimum standard.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | A fully buttoned lab coat, preferably made of a chemically resistant material. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or creating solutions. Work should be conducted in a certified chemical fume hood. | To prevent inhalation of the compound. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted to authorized personnel.
Spill Management:
-
Evacuate: Immediately evacuate the affected area in case of a significant spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.
-
Clean: Carefully collect the absorbed material into a sealed, labeled waste container. Clean the spill area with an appropriate solvent, followed by soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.
Caption: Logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
